2-Chloro-5-methylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCXFOQUFPEPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074554 | |
| Record name | 2-Chloro-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-81-8 | |
| Record name | 2-Chloro-5-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-m-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-CHLORO-M-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NGJ21B5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloro-5-methylaniline (CAS 95-81-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is a substituted aniline (B41778) that serves as a crucial intermediate in various chemical syntheses. Its unique molecular structure makes it a versatile building block in the production of a wide range of organic molecules. This technical guide provides an in-depth overview of the physicochemical properties, spectroscopic data, safety and handling protocols, and applications of this compound, with a focus on its relevance to research and development.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| CAS Number | 95-81-8 | [1][2][3] |
| Molecular Formula | C₇H₈ClN | [1][2] |
| Molecular Weight | 141.60 g/mol | [4] |
| Appearance | White to almost white powder or solid | [4] |
| Melting Point | 29-33 °C | [3][4] |
| Boiling Point | 228-230 °C | [3][4] |
| Density | 1.1359 g/cm³ (estimate) | [3] |
| Flash Point | 228-230 °C | [3] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. | [3] |
| pKa | 2.78 ± 0.10 (Predicted) | [3] |
| InChI | 1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | [1] |
| SMILES | Cc1ccc(Cl)c(N)c1 | [5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Below is a summary of its key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound. While specific chemical shifts can vary depending on the solvent and concentration, the following are the expected regions for the proton (¹H) and carbon-¹³ (¹³C) NMR signals.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | -CH ₃ | ~2.2 |
| -NH ₂ | Broad singlet, ~3.5-4.5 | |
| Aromatic -CH | ~6.5-7.2 | |
| ¹³C | -C H₃ | ~20 |
| Aromatic C -H | ~115-130 | |
| Aromatic C -Cl | ~130-135 | |
| Aromatic C -N | ~140-145 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and aromatic functionalities.[1]
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N-H | Symmetric and Asymmetric Stretch | 3300-3500 (typically two bands for -NH₂) |
| C-H (aromatic) | Stretch | 3000-3100 |
| C-H (aliphatic) | Stretch | 2850-2960 |
| C=C (aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1250-1350 |
| C-Cl | Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 141 and an isotope peak at m/z 143 due to the presence of the ³⁷Cl isotope.[2] Common fragmentation patterns for aromatic amines include the loss of H• and HCN.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Warning | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][3] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[3] |
Precautionary Statements
A summary of key precautionary statements is provided below.[3]
| Category | Precautionary Statement(s) |
| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P311: Call a POISON CENTER or doctor/physician. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. |
| Disposal | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Safety and Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols and Applications
Representative Experimental Workflow: N-Acetylation
A common reaction for anilines is N-acetylation. The following is a representative protocol for the N-acetylation of an aniline derivative, which can be adapted for this compound.
Objective: To synthesize N-(2-chloro-5-methylphenyl)acetamide from this compound.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield N-(2-chloro-5-methylphenyl)acetamide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-acetylation of this compound.
Caption: A general workflow for the N-acetylation of this compound.
Applications in Research and Development
This compound is a key starting material and intermediate in several areas of chemical synthesis:
-
Dyes and Pigments: It is used in the synthesis of various dyes and pigments.[7]
-
Pharmaceuticals: This compound serves as a building block for the synthesis of more complex pharmaceutical ingredients.[7]
-
Agrochemicals: It is utilized in the development of new herbicides and pesticides.[7]
Conclusion
This compound (CAS 95-81-8) is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. Its utility in the synthesis of dyes, pharmaceuticals, and agrochemicals makes it a compound of interest for researchers and drug development professionals. Adherence to strict safety and handling protocols is paramount when working with this hazardous substance. This guide provides a comprehensive overview to support the safe and effective use of this compound in a laboratory setting.
References
- 1. This compound | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 95-81-8 [amp.chemicalbook.com]
- 4. This compound 99 95-81-8 [sigmaaldrich.com]
- 5. chemeo.com [chemeo.com]
- 6. Page loading... [wap.guidechem.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
6-Chloro-m-toluidine IUPAC name and structure
An In-depth Technical Guide to 4-Chloro-3-methylaniline (B14550)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-methylaniline, a significant chemical intermediate. The document details its chemical identity, physical and chemical properties, and provides established experimental protocols for its synthesis and analysis. Safety and handling information is also included to ensure proper laboratory practices. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Identity and Structure
The compound commonly known as 6-Chloro-m-toluidine is systematically named 4-Chloro-3-methylaniline according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3]
-
Common Name: 6-Chloro-m-toluidine, 4-Chloro-m-toluidine[1]
-
IUPAC Name: 4-Chloro-3-methylaniline[1]
-
Synonyms: 5-Amino-2-chlorotoluene, 3-Methyl-4-chloroaniline[1][2][3]
Structure:
The chemical structure of 4-Chloro-3-methylaniline consists of a benzene (B151609) ring substituted with a chlorine atom, a methyl group, and an amino group. The amino and methyl groups are in a meta (1,3) orientation, and the chlorine atom is at position 4 relative to the amino group.
SMILES String: Cc1cc(N)ccc1Cl[5]
InChI Key: HIHCTGNZNHSZPP-UHFFFAOYSA-N[1][5]
Physicochemical Properties
The physical and chemical properties of 4-Chloro-3-methylaniline are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 141.60 g/mol | [1][4][5] |
| Appearance | White Powder / White crystalline solid | [6] |
| Melting Point | 82-86 °C | [5][6][7] |
| Boiling Point | 230.64°C (rough estimate) | [7] |
| Density | 1.1359 (rough estimate) | [7] |
| Flash Point | 99.8°C | [7] |
| Vapor Pressure | 0.0358 mmHg at 25°C | [7] |
| Refractive Index | 1.5880 (estimate) | [7] |
| Solubility | Insoluble in water | [8] |
Experimental Protocols
Synthesis of 4-Chloro-3-methylaniline
A general method for the synthesis of chloro-methylanilines involves the reduction of the corresponding nitro-substituted precursor. The following protocol is based on a similar synthesis for a related isomer.
Reaction: Reduction of 2-chloro-1-methyl-3-nitrobenzene to yield 2-chloro-3-methylaniline. A similar principle applies to the synthesis of 4-chloro-3-methylaniline from the appropriate nitrotoluene precursor.
Materials:
-
2-Chloro-1-methyl-3-nitrobenzene
-
Acetic acid
-
Iron powder
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 2-chloro-1-methyl-3-nitrobenzene (1 equivalent) in acetic acid to a concentration of 0.5 M.[9]
-
Add iron powder (4 equivalents) to the solution.[9]
-
Heat the reaction mixture to reflux at 100 °C for 2 hours.[9]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid by distillation under reduced pressure.[9]
-
Add methanol to the residue and stir the mixture at room temperature for 12 hours.[9]
-
Filter the mixture to remove any solids.[9]
-
Concentrate the filtrate and purify the resulting product by silica gel column chromatography to obtain the final product.[9]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
4-Chloro-3-methylaniline can be analyzed using a reverse-phase HPLC method.[10]
Instrumentation:
-
HPLC system with a UV detector
-
Newcrom R1 or C18 HPLC column[10]
Mobile Phase:
-
Acetonitrile (MeCN)[10]
-
Water[10]
-
Phosphoric acid (for standard RP-HPLC) or Formic acid (for Mass-Spec compatibility)[10]
Procedure:
-
Prepare the mobile phase by mixing acetonitrile, water, and the chosen acid. A common starting point is a 70:30 (v/v) mixture of buffer (water with acid) and acetonitrile.
-
Prepare a standard solution of 4-Chloro-3-methylaniline in the mobile phase.
-
Set the UV detector to an appropriate wavelength for detection.
-
Inject the sample onto the HPLC column and run the analysis.
-
The method is scalable and can be adapted for preparative separation to isolate impurities.[10]
Safety and Handling
4-Chloro-3-methylaniline is a hazardous substance and requires careful handling in a laboratory setting.
Hazard Identification: [5][11]
-
Acute Toxicity: Toxic if swallowed or in contact with skin. Fatal if inhaled.[11]
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[11]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[8]
-
Skin Protection: Wear appropriate gloves and protective clothing to prevent skin exposure.[8]
-
Respiratory Protection: Use in a well-ventilated area. If dust or vapors are generated, a NIOSH/MSHA-approved respirator is recommended.[8]
Handling and Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizers and strong acids.[6][8]
-
Keep containers tightly closed.[8]
-
Avoid breathing dust, vapor, mist, or gas.[8]
-
Avoid contact with skin and eyes.[8]
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a chloro-methylaniline derivative, based on the protocol described in section 3.1.
Caption: Synthesis and Purification Workflow.
References
- 1. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m-Toluidine, 4-chloro- [webbook.nist.gov]
- 3. m-Toluidine, 4-chloro- [webbook.nist.gov]
- 4. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-氯-3-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Chloro-3-methylaniline | 7149-75-9 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 6-Chloro-o-toluidine(87-63-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-Chloro-m-toluidine. | 29027-17-6 [chemicalbook.com]
- 10. 4-Chloro-3-methylaniline | SIELC Technologies [sielc.com]
- 11. cpachem.com [cpachem.com]
- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 87-63-8 Name: 6-chloro-o-toluidine [xixisys.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is an important chemical intermediate in the synthesis of various organic compounds, including dyes, pigments, and potentially pharmacologically active molecules. A thorough understanding of its physical and chemical properties is essential for its effective and safe use in research and development. This guide provides a comprehensive overview of the key physical and chemical characteristics of this compound, along with detailed experimental protocols for its analysis.
Chemical Identity and Structure
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 6-Chloro-m-toluidine, 3-Amino-4-chlorotoluene[2] |
| CAS Number | 95-81-8 |
| EC Number | 202-454-7 |
| Molecular Formula | C₇H₈ClN[1][3] |
| Molecular Weight | 141.60 g/mol |
| InChI | InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3[1] |
| InChIKey | HPSCXFOQUFPEPE-UHFFFAOYSA-N[1] |
| SMILES | CC1=CC(=C(C=C1)Cl)N[1] |
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and designing experimental procedures.
| Property | Value | Source |
| Appearance | White to cream crystals or powder[4] | Sigma-Aldrich |
| Melting Point | 29-30 °C (lit.) | Sigma-Aldrich |
| Boiling Point | 228-230 °C (lit.) | Sigma-Aldrich |
| Flash Point | 107 °C (224.6 °F) - closed cup | Sigma-Aldrich |
| Form | Powder or solid | Sigma-Aldrich |
Chemical Properties
| Property | Description |
| Reactivity | As an aromatic amine, this compound can undergo reactions typical of this class of compounds. The amino group can be diazotized and subsequently replaced by a variety of functional groups. The aromatic ring is activated towards electrophilic substitution, with the directing effects of the amino and methyl groups influencing the position of substitution. |
| Stability | The compound is stable under normal laboratory conditions. However, it is sensitive to light and air and may darken upon storage. It is recommended to store it in a cool, dark place under an inert atmosphere. |
| Incompatibilities | Incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. |
Spectral Data
| Spectroscopic Technique | Key Data |
| ¹H NMR | Data available from commercial suppliers and databases.[1] |
| ¹³C NMR | Data available from commercial suppliers and databases.[1] |
| Mass Spectrometry (MS) | Data available in the NIST WebBook.[3] |
| Infrared (IR) Spectroscopy | Data available from commercial suppliers and databases. |
Experimental Protocols
Synthesis of this compound
Caption: Plausible synthetic workflow for this compound.
Determination of Melting Point
This protocol describes a standard method for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.[4][5][6][7][8]
Materials:
-
This compound sample (finely powdered)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a clean, dry mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm in height is achieved at the bottom of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.
-
Accurate Determination: Heat the sample at a rate of approximately 10-20°C per minute until the temperature is about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
Caption: Experimental workflow for melting point determination.
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general procedure for the analysis of this compound using GC-MS. This technique is suitable for determining the purity of the compound and identifying any volatile impurities.[9]
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, hexane)
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
-
Autosampler vials
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample and dissolve it in a known volume of a suitable high-purity solvent to prepare a stock solution. Further dilute the stock solution to an appropriate concentration for GC-MS analysis (e.g., 1-10 µg/mL).
-
Instrument Setup:
-
Injector: Set the injector temperature to an appropriate value (e.g., 250°C) and use a split or splitless injection mode.
-
Oven Program: A typical temperature program would be: initial temperature of 60°C (hold for 2 minutes), ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes. This program should be optimized based on the specific instrument and column used.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Set the ion source temperature (e.g., 230°C) and the transfer line temperature (e.g., 280°C). Acquire data in full scan mode over a suitable mass range (e.g., m/z 40-400).
-
-
Analysis: Inject a known volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system.
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. The purity of the sample can be estimated by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Caption: Workflow for purity analysis by GC-MS.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides essential information on the physical and chemical properties of this compound for researchers, scientists, and drug development professionals. The tabulated data, along with the detailed experimental protocols for analysis, will facilitate the safe and effective use of this compound in various research and development applications. The provided visualizations of experimental workflows offer a clear and logical representation of key analytical procedures.
References
- 1. This compound | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 95-81-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Melting Point [wiredchemist.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. thinksrs.com [thinksrs.com]
- 9. benchchem.com [benchchem.com]
2-Chloro-5-methylaniline molecular weight and formula
An In-depth Technical Guide to 2-Chloro-5-methylaniline
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides core technical data on this compound, a compound often utilized as a building block in the synthesis of pharmaceuticals and other biologically active molecules.
Physicochemical Data Summary
The essential molecular identifiers for this compound are detailed below. This information is critical for stoichiometric calculations, analytical characterization, and regulatory documentation.
| Parameter | Value | References |
| Molecular Formula | C7H8ClN | [1][2][3][4] |
| Molecular Weight | 141.60 g/mol | [1][3][5] |
| Alternate Names | 6-Chloro-m-toluidine | [1][2][3] |
| CAS Number | 95-81-8 | [1][2][5] |
Structural and Molecular Relationship
The chemical identity of a compound is intrinsically linked to its name, structure, and resulting molecular properties. The following diagram illustrates this fundamental relationship for this compound.
Experimental Protocols
While this guide focuses on the core molecular properties, a comprehensive understanding would necessitate experimental validation. Standard analytical techniques to confirm the identity and purity of this compound would include:
-
Mass Spectrometry (MS): To confirm the molecular weight. A typical protocol would involve dissolving the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and analyzing it via electrospray ionization (ESI) or electron ionization (EI) to observe the molecular ion peak corresponding to its mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure. Both ¹H and ¹³C NMR spectra would be acquired, typically in a deuterated solvent like CDCl₃, to confirm the connectivity and chemical environment of all atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups. The analysis would reveal absorption bands corresponding to the N-H stretches of the amine, C-H stretches of the aromatic ring and methyl group, and the C-Cl stretch.
Detailed, instrument-specific standard operating procedures should be followed for each of these analytical methods to ensure data accuracy and reproducibility.
References
An In-depth Technical Guide on the Solubility of 2-Chloro-5-methylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Chloro-5-methylaniline
This compound, also known as 6-chloro-m-toluidine, is an aromatic amine with the chemical formula C₇H₈ClN.[1][2][3] Its chemical structure, consisting of a substituted benzene (B151609) ring, influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, purification, and formulation development.
Physical Properties of this compound:
| Property | Value | Reference |
| Molecular Weight | 141.60 g/mol | [2][4] |
| Melting Point | 26-33 °C | [4][5][6][7] |
| Boiling Point | 228-230 °C | [4][6] |
| Appearance | White to off-white crystalline solid | [5][8] |
Qualitative and Predicted Solubility Profile
Direct quantitative solubility data for this compound in a variety of organic solvents is sparse in publicly accessible databases and literature. However, based on its chemical structure and available information, a qualitative and predicted solubility profile can be summarized. The presence of both a polar amine group and a nonpolar chlorotoluene backbone suggests a nuanced solubility behavior.
Table 1: Qualitative and Predicted Solubility of this compound in Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Notes |
| Alcohols | Methanol, Ethanol | Soluble, especially in hot alcohol.[5] | The polar hydroxyl group of the alcohol can hydrogen bond with the amine group of the solute. |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble | The "like dissolves like" principle suggests that the aromatic ring of the solute will interact favorably with aromatic solvents. |
| Halogenated Solvents | Dichloromethane, Chloroform | Likely Soluble | These solvents are effective for a wide range of organic compounds. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderately Soluble | Ethers are less polar than alcohols but can still solvate the molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | Likely Soluble | The polar carbonyl group can interact with the amine group. |
| Esters | Ethyl Acetate | Moderately to Highly Soluble | A common solvent in organic synthesis and chromatography. |
| Non-polar Solvents | Hexane, Heptane | Low Solubility | The polarity of the amine group will likely hinder solubility in non-polar aliphatic hydrocarbons. |
| Water | Slightly soluble.[9] | The presence of the chloro and methyl groups on the benzene ring reduces its ability to form hydrogen bonds with water. |
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following are detailed protocols for two common methods for determining the solubility of a solid compound in an organic solvent.
3.1. Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining solubility.[10][11][12][13] It involves preparing a saturated solution, separating the solvent, and weighing the dissolved solute.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. An excess of the solid should be visible.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check to ensure that undissolved solid remains.[14]
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solid particles.[15]
-
-
Solvent Evaporation and Mass Determination:
-
Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial.
-
Record the exact mass of the solution transferred.
-
Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The boiling point of this compound is high, so evaporation of common organic solvents should not pose a problem.
-
Once the solvent is completely evaporated, cool the container in a desiccator and weigh it.
-
Repeat the drying and weighing process until a constant mass is obtained.[13]
-
-
Calculation:
-
The solubility can be expressed in various units, such as g/100 mL, g/kg of solvent, or mole fraction.
-
Solubility ( g/100 g solvent):
-
Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)
-
Mass of solvent = (Mass of solution) - (Mass of dissolved solute)
-
Solubility = (Mass of dissolved solute / Mass of solvent) x 100
-
-
3.2. UV-Vis Spectrophotometric Method
This method is suitable when the solute has a distinct UV-Vis absorbance spectrum in the chosen solvent and is particularly useful for determining the solubility of poorly soluble compounds.[14][16][17]
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
The same equipment for preparing saturated solutions as in the gravimetric method.
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute, unsaturated solution of this compound in the chosen solvent.
-
Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law. Determine the equation of the line (y = mx + c).
-
-
Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 - 1.3).
-
Carefully withdraw a small, known volume of the filtered supernatant.
-
Dilute this aliquot quantitatively with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the absorbance of the diluted solution and the equation of the calibration curve to determine its concentration.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of solubility.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. This compound [webbook.nist.gov]
- 4. 2-氯-5-甲基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 95-81-8 [amp.chemicalbook.com]
- 7. This compound [stenutz.eu]
- 8. This compound | 95-81-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chembk.com [chembk.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmacyjournal.info [pharmacyjournal.info]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. pharmajournal.net [pharmajournal.net]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Properties and Synthesis of 2-Chloro-5-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a detailed technical overview of the aromatic amine 2-Chloro-5-methylaniline (CAS No. 95-81-8). A critical point of clarification is addressed at the outset: the requested synthesis of "this compound from 3-amino-4-chlorotoluene" is not a chemical transformation, as both names are recognized synonyms for the same compound. This guide elucidates the nomenclature, presents key physicochemical properties, and details a standard laboratory-scale synthesis route from a valid precursor, 4-Chloro-3-nitrotoluene. The information is intended to serve as a comprehensive resource for professionals engaged in chemical research and development.
Nomenclature and Structure Clarification
The chemical compound with the CAS Registry Number 95-81-8 is known by multiple IUPAC-permissible names, primarily "this compound" and "3-amino-4-chlorotoluene".[1][2] This synonymy arises from applying IUPAC naming conventions to different parent structures within the same molecule:
-
Aniline Parent : When the amino (-NH₂) group is designated as the principal functional group at position 1, the compound is named as a substituted aniline. This results in the name This compound .
-
Toluene Parent : When the methyl (-CH₃) group is considered the base of the parent hydrocarbon (toluene), the compound is named as a substituted toluene. This leads to the name 3-amino-4-chlorotoluene .
Both names describe the identical molecular structure, as illustrated in the diagram below.
Physicochemical Properties
This compound is a solid at room temperature with properties that are critical for its handling, storage, and application in synthesis.[3]
| Property | Value | Reference(s) |
| CAS Number | 95-81-8 | [1][4] |
| Molecular Formula | C₇H₈ClN | [3][4] |
| Molecular Weight | 141.60 g/mol | [3][4] |
| Appearance | Powder or solid | [3] |
| Melting Point | 29-33 °C (lit.) | [2][3] |
| Boiling Point | 228-230 °C (lit.) | [2][3] |
| Flash Point | 107 °C (224.6 °F) - closed cup | [3] |
| InChI Key | HPSCXFOQUFPEPE-UHFFFAOYSA-N | [1][3] |
| SMILES | Cc1ccc(Cl)c(N)c1 | [3] |
Synthesis Pathway
A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitroaromatic compound. For the synthesis of this compound, the logical precursor is 4-Chloro-3-nitrotoluene . The transformation is typically achieved using a reducing agent like iron powder in an acidic medium (e.g., hydrochloric acid) or through catalytic hydrogenation.
The workflow below outlines the chemical transformation.
Experimental Protocol: Synthesis via Nitro Group Reduction
This protocol details the synthesis of this compound from 4-Chloro-3-nitrotoluene, adapted from standard procedures for the reduction of nitroarenes.
5.1 Materials and Equipment
-
Reactants : 4-Chloro-3-nitrotoluene, Iron powder (fine), Concentrated Hydrochloric Acid (HCl)
-
Solvents : Ethanol, Water, Diethyl ether (or Ethyl acetate)
-
Reagents for Workup : Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Equipment : Round-bottom flask, Reflux condenser, Magnetic stirrer with heating plate, Separatory funnel, Buchner funnel, Rotary evaporator, Standard laboratory glassware
5.2 Procedure
-
Setup : A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 4-Chloro-3-nitrotoluene (10.0 g, 58.3 mmol) and ethanol (50 mL).
-
Addition of Iron : Iron powder (13.0 g, 233 mmol, 4 eq.) is added to the flask, and the suspension is stirred vigorously.
-
Initiation of Reaction : The mixture is heated to approximately 60-70 °C. Concentrated HCl (5 mL) mixed with water (15 mL) is added dropwise through the condenser over 20 minutes. An exothermic reaction should be observed.
-
Reaction : After the addition is complete, the reaction mixture is heated to reflux and maintained for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Neutralization : The mixture is cooled to room temperature and then slowly poured into a beaker containing a saturated solution of sodium bicarbonate (150 mL) to neutralize the excess acid and precipitate iron salts.
-
Filtration : The resulting slurry is filtered through a pad of celite to remove the iron and iron oxide sludge. The filter cake is washed with two portions of diethyl ether (30 mL each).
-
Extraction : The filtrate is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with diethyl ether (50 mL each).
-
Purification : The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product : The crude product is obtained as an oil or solid. Further purification can be achieved by vacuum distillation or recrystallization if necessary.
5.3 Expected Yield While specific yield data for this exact transformation is not readily available in the cited literature, similar reductions of chloronitrotoluenes typically proceed with high efficiency.
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (crude) | >95% |
Note: These are estimated values based on analogous chemical reactions. Actual yields may vary depending on experimental conditions.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, eye protection, and a face shield. Use a dust mask or work in a well-ventilated fume hood.[3]
-
Handling : Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
-
Storage : Store in a well-ventilated place. Keep the container tightly closed. The material is combustible and should be stored accordingly.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
References
2-Chloro-5-methylaniline: A Technical Guide for Research Applications
An in-depth overview of the commercial availability, synthesis, and analytical protocols for 2-Chloro-5-methylaniline, a key intermediate in pharmaceutical and materials science research.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on this compound (CAS No. 95-81-8). Below, you will find detailed information on its commercial availability, key chemical properties, synthesis and purification protocols, and its applications in research, presented in a format designed for easy reference and implementation in a laboratory setting.
Commercial Availability and Supplier Specifications
This compound is readily available from a variety of chemical suppliers catering to the research and development community. Purity levels typically range from 98% to over 99%, with the most common analytical validation performed by Gas Chromatography (GC). The compound is generally supplied as a powder, solid, or crystalline material.
For research purposes, it is crucial to select a supplier that provides comprehensive analytical documentation, including a Certificate of Analysis (CofA). This documentation ensures the purity and identity of the compound, which is critical for reproducible experimental results. Below is a summary of typical supplier specifications.
| Supplier | Purity (by GC) | Form | CAS Number | Molecular Formula | Molecular Weight |
| MilliporeSigma | ≥99%[1] | Powder or Solid[1] | 95-81-8[1] | C₇H₈ClN | 141.60 g/mol [1] |
| Thermo Fisher Scientific | ≥97.5%[2] | Crystals or powder[2] | 95-81-8[2] | C₇H₈ClN | 141.60 g/mol |
| TCI America | >98.0%[3] | Powder to lump[3] | 95-81-8[3][4] | C₇H₈ClN | 141.60 g/mol |
| Santa Cruz Biotechnology | Not specified | Not specified | 95-81-8[5] | C₇H₈ClN | 141.60 g/mol [5] |
Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers. This compound is classified as a dangerous good for transport and may incur additional shipping charges[5].
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and application in experimental work.
| Property | Value |
| IUPAC Name | This compound[6] |
| Synonyms | 6-Chloro-m-toluidine, 3-Amino-4-chlorotoluene[1][3] |
| Melting Point | 29-30 °C (lit.)[1] |
| Boiling Point | 228-230 °C (lit.)[1] |
| Flash Point | 107 °C (closed cup)[1] |
| Appearance | White to cream crystals, powder, or fused solid[2] |
| Storage Temperature | Room temperature[1] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 2-chloro-5-methylnitrobenzene. The following is a generalized protocol and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Quality Control and Analytical Methods
To ensure the purity of synthesized or purchased this compound, the following analytical techniques are recommended.
Analytical Workflow for Quality Control
Caption: Analytical workflow for this compound.
Research Applications and Signaling Pathways
This compound serves as a crucial building block in the synthesis of a variety of target molecules in drug discovery and materials science. Its primary role is as a synthetic intermediate rather than a biologically active molecule itself.
Role in Synthetic Chemistry
Caption: Synthetic utility of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][6] It is classified as acutely toxic and may cause damage to organs through prolonged or repeated exposure.[3] Store in a well-ventilated place and keep the container tightly closed. Always consult the Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. This compound 99 95-81-8 [sigmaaldrich.com]
- 2. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 95-81-8 | TCI EUROPE N.V. [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. scbt.com [scbt.com]
- 6. This compound | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Chloro-5-methylaniline: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Chloro-5-methylaniline (CAS No. 95-81-8). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on data clarity, detailed protocols, and visual representations of safety procedures.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈ClN | [1][2] |
| Molecular Weight | 141.60 g/mol | [1] |
| Appearance | Tan crystalline solid / White to Almost white powder to lump | [3] |
| Melting Point | 29-30 °C | |
| Boiling Point | 228-230 °C | |
| Flash Point | 107 °C (224.6 °F) - closed cup | |
| Solubility | Does not mix well with water. Soluble in hot alcohol. | [3][4] |
| Vapor Density | >1 (air=1) | [3] |
Toxicological Data and Hazard Identification
This compound is classified as a hazardous substance.[3] Understanding its toxicological profile is critical for safe handling.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[5] / H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 / Category 4 | H311: Toxic in contact with skin[5] / H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 2 / Category 4 | H330: Fatal if inhaled[5] / H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[5] |
Key Health Effects:
-
May cause sensitization by skin contact.[3]
-
There is limited evidence of a carcinogenic effect.[3]
-
The material may induce methemoglobinemia following exposure, leading to oxygen starvation (anoxia). Symptoms include a bluish discoloration of the skin (cyanosis) and breathing difficulties, which may be delayed for several hours after exposure.[3]
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential.
References
spectroscopic data of 2-Chloro-5-methylaniline (NMR, IR, MS)
An In-depth Technical Guide on the Spectroscopic Data of 2-Chloro-5-methylaniline
This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 95-81-8), a chemical intermediate used in the synthesis of various dyes and pharmaceuticals.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 6-Chloro-m-toluidine, Benzenamine, 2-chloro-5-methyl-[1][2]
-
Molecular Weight: 141.60 g/mol [1]
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[3]
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results |
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not explicitly available in search results |
Note: While the search results confirm the existence of ¹H and ¹³C NMR spectra for this compound, the specific chemical shifts and coupling constants are not detailed in the provided snippets.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] Key vibrational frequencies for aniline (B41778) derivatives include N-H stretching, C-N stretching, and aromatic C=C stretching.[4]
IR Spectral Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3400-3500 | N-H stretching (asymmetric/symmetric) |
| ~1615, ~1500 | C=C stretching (aromatic) |
| ~1285 | C-N stretching |
| ~820 | C-Cl stretching |
Note: The table provides typical IR absorption regions for halogenated anilines.[4] Specific peak values for this compound were not available in the search results, but the general ranges are applicable.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.[3] For this compound, the molecular ion peak and characteristic isotopic patterns due to the chlorine atom are key identifiers.
Mass Spectral Data
| m/z | Interpretation |
| 141 | Molecular ion [M]⁺ |
| 143 | Isotopic peak for ³⁷Cl |
| 106 | Base peak |
| 77 | Fragment ion |
Note: The mass spectrum of this compound shows a prominent molecular ion peak at m/z 141. The presence of a chlorine atom is indicated by the isotopic peak at m/z 143, with an intensity of approximately one-third of the m/z 141 peak, corresponding to the natural abundance of the ³⁷Cl isotope.[1][5][6] The base peak is observed at m/z 106, with another significant fragment at m/z 77.[1]
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.[4] The following are generalized protocols for the spectroscopic analysis of aniline derivatives.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts (0 ppm).[7]
-
Instrumentation: The analysis is performed using a 300-600 MHz NMR spectrometer.[3]
-
Data Acquisition:
-
¹H NMR: A standard single-pulse sequence is used with 16-64 scans, a relaxation delay of 1-5 seconds, and a spectral width of -2 to 12 ppm.[3]
-
¹³C NMR: A proton-decoupled single-pulse sequence is employed, typically requiring 1024 or more scans due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds and a spectral width of 0 to 200 ppm are common.[3]
-
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[7]
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solids): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a transparent disk.[3]
-
Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly on the ATR crystal.[3]
-
Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.[3]
-
-
Instrumentation: An FTIR spectrometer is used for the analysis.[3]
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are performed. A background spectrum of the empty sample holder or clean ATR crystal is recorded for subtraction.[3]
Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: For techniques like GC-MS, prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as acetone (B3395972) or dichloromethane.[4] For direct infusion, a dilute solution (1-10 µg/mL) in a solvent like methanol (B129727) or acetonitrile (B52724) can be used.[3]
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), is used. Common ionization modes for anilines include electron ionization (EI) and electrospray ionization (ESI).[3][5]
-
Data Acquisition: The sample is introduced into the ion source where it is ionized. The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). The mass spectrum is recorded over a relevant m/z range.[3][4]
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to gain insights into the molecular structure.[8]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized compound using various spectroscopic techniques.
Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
References
- 1. This compound | C7H8ClN | CID 66770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
The Versatility of 2-Chloro-5-methylaniline in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylaniline, also known as 6-chloro-m-toluidine, is a versatile chemical intermediate with significant applications in the synthesis of a wide array of organic molecules. Its unique substitution pattern on the aniline (B41778) ring, featuring both a chloro and a methyl group, imparts specific reactivity and properties that are leveraged in the creation of dyes, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth exploration of the core applications of this compound in organic synthesis, complete with experimental protocols, quantitative data, and mechanistic diagrams to serve as a valuable resource for professionals in research and development.
Core Applications in Synthesis
The strategic placement of the chloro and methyl groups on the aniline ring makes this compound a valuable precursor in several key areas of organic synthesis. The amino group serves as a versatile handle for a multitude of transformations, including diazotization for azo-coupling reactions, acylation, and participation in various named reactions to construct complex heterocyclic systems.
Synthesis of Azo Dyes
This compound is a key building block in the production of azo dyes, which are a major class of colorants used in the textile and printing industries.[1][2] The synthesis involves the diazotization of the aniline's amino group, followed by coupling with an electron-rich aromatic compound, such as a naphthol derivative. The resulting azo compound possesses an extended conjugated system responsible for its color.
Experimental Protocol: Synthesis of a Representative Azo Dye
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (B80452) (1.0 eq)
-
2-Naphthol (B1666908) (1.0 eq)
-
Sodium Hydroxide (B78521)
-
Ice
-
Water
Procedure:
-
Diazotization: Dissolve this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes.
-
Isolation and Purification: Filter the precipitated dye and wash it with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to obtain the purified azo dye.
Data Presentation: Azo Dye Synthesis
| Starting Material | Coupling Agent | Product | Yield (%) |
| This compound | 2-Naphthol | 1-((2-chloro-5-methylphenyl)diazenyl)naphthalen-2-ol | ~85 (Representative) |
Logical Relationship: Azo Dye Synthesis
Caption: General workflow for the synthesis of an azo dye from this compound.
Precursor in Pharmaceutical Synthesis
The structural motif of this compound is incorporated into various pharmaceutically active molecules. One notable application is in the synthesis of acylthiourea derivatives, which have shown potential as antiviral agents.[3] The synthesis typically involves the reaction of the aniline with an acyl isothiocyanate.
Experimental Protocol: Synthesis of an N-Acylthiourea Derivative
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.0 eq)
Procedure:
-
Formation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate in acetone. To this solution, add benzoyl chloride dropwise with stirring at room temperature. Stir the mixture for 1 hour.
-
Acylthiourea Formation: To the in-situ generated benzoyl isothiocyanate solution, add a solution of this compound in acetone dropwise.
-
Reflux the reaction mixture for 2-3 hours.
-
Isolation and Purification: After cooling, pour the reaction mixture into cold water. The precipitated solid is filtered, washed with water, and dried. Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure N-(2-chloro-5-methylphenyl)-N'-benzoylthiourea.
Data Presentation: Acylthiourea Synthesis
| Aniline Derivative | Acylating Agent | Product | Yield (%) |
| This compound | Benzoyl Isothiocyanate | N-(2-chloro-5-methylphenyl)-N'-benzoylthiourea | ~75-85 (Representative) |
Experimental Workflow: Synthesis of Acylthiourea Derivatives
Caption: Step-by-step workflow for the synthesis of antiviral acylthiourea derivatives.
Intermediate in Agrochemicals
This compound serves as a valuable intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides.[1][2] For instance, it can be used to synthesize derivatives of the broad-spectrum fungicide chlorothalonil (B1668833) by nucleophilic aromatic substitution.[4]
Experimental Protocol: Synthesis of a Fungicidal Chlorothalonil Derivative
Materials:
-
This compound (1.0 eq)
-
2,4,5,6-Tetrachloroisophthalonitrile (Chlorothalonil) (1.0 eq)
-
Potassium Carbonate (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 2,4,5,6-tetrachloroisophthalonitrile and this compound in DMF.
-
Add potassium carbonate to the mixture.
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. The precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Fungicide Synthesis
| Aniline Derivative | Substrate | Product | Yield (%) |
| This compound | Chlorothalonil | 2,4,5-trichloro-6-((2-chloro-5-methylphenyl)amino)isophthalonitrile | ~70-80 (Representative) |
Reaction Pathway: Synthesis of a Chlorothalonil Derivative
Caption: Synthesis of a fungicidal derivative from this compound.
Application in Named Reactions for Heterocycle Synthesis
This compound is a suitable substrate for several named reactions that are fundamental in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.
Skraup Synthesis of Quinolines
The Skraup synthesis is a classic method for the preparation of quinolines from anilines, glycerol (B35011), sulfuric acid, and an oxidizing agent.[5] Using this compound, this reaction would be expected to yield a substituted quinoline (B57606), a scaffold found in many pharmaceuticals.
Experimental Protocol: Skraup Synthesis of 6-Chloro-3-methylquinoline
Materials:
-
This compound (1.0 eq)
-
Glycerol (3.0 eq)
-
Concentrated Sulfuric Acid
-
Nitrobenzene (as oxidizing agent and solvent)
-
Ferrous Sulfate (catalyst)
Procedure:
-
In a large, appropriately sized round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to this compound with cooling.
-
To this mixture, add glycerol and ferrous sulfate.
-
Slowly add nitrobenzene.
-
Heat the mixture gently. The reaction is highly exothermic and should be carefully controlled.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours.
-
Work-up and Purification: After cooling, carefully dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution. The quinoline product is then isolated by steam distillation. The organic layer of the distillate is separated, dried, and purified by vacuum distillation.
Data Presentation: Skraup Synthesis
| Starting Aniline | Product | Yield (%) |
| This compound | 6-Chloro-3-methylquinoline | 50-60 (Estimated) |
Signaling Pathway: Skraup Quinoline Synthesis
Caption: Mechanistic pathway of the Skraup synthesis to form a substituted quinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] this compound can act as the amine component, reacting with various aryl halides to produce diarylamines, which are important structures in materials science and medicinal chemistry.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.2 eq)
-
Aryl Bromide (e.g., 4-bromotoluene) (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (base)
-
Toluene (solvent)
Procedure:
-
In a Schlenk tube under an inert atmosphere (e.g., argon), add Pd(OAc)₂, Xantphos, and sodium tert-butoxide.
-
Add toluene, followed by the aryl bromide and this compound.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.
Data Presentation: Buchwald-Hartwig Amination
| Amine | Aryl Halide | Product | Yield (%) |
| This compound | 4-Bromotoluene | N-(2-chloro-5-methylphenyl)-4-methylaniline | 70-90 (Representative) |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility spans the production of vibrant azo dyes, the development of potentially life-saving pharmaceuticals, and the creation of effective agrochemicals. Furthermore, its participation in cornerstone-named reactions like the Skraup synthesis and Buchwald-Hartwig amination highlights its importance in the construction of complex heterocyclic and diarylamine structures. The experimental protocols and data presented in this guide underscore the broad applicability of this compound and provide a solid foundation for its use in further research and development endeavors.
References
- 1. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. These dyes are widely utilized in various industries, including textiles, printing, pharmaceuticals, and analytical chemistry, owing to their vibrant colors, straightforward synthesis, and versatile structural modifications. The synthesis of azo dyes typically involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine.
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 2-Chloro-5-methylaniline as the primary aromatic amine (diazo component). The presence of the chloro and methyl substituents on the aniline (B41778) ring influences the electronic properties of the resulting diazonium salt and, consequently, the color and properties of the final azo dye.
Principle of the Reaction
The synthesis of azo dyes from this compound proceeds via a well-established two-step mechanism:
-
Diazotization: this compound is treated with a cold, acidic solution of sodium nitrite (B80452) to form the corresponding diazonium salt. This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.
-
Azo Coupling: The freshly prepared diazonium salt solution is then immediately reacted with a coupling component (an electron-rich aromatic compound). The diazonium ion acts as an electrophile and attacks the electron-rich ring of the coupling agent to form the stable azo dye.
General Reaction Scheme
Application Notes and Protocols for the Diazotization of 2-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a fundamental and versatile transformation in organic synthesis, enabling the conversion of a primary amino group into a highly reactive diazonium salt. This intermediate serves as a gateway to a vast array of functional group transformations that are often difficult to achieve through other means. This application note provides a detailed protocol for the diazotization of 2-Chloro-5-methylaniline (also known as 6-chloro-m-toluidine), a common building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The resulting 2-chloro-5-methylbenzenediazonium salt is a valuable intermediate for introducing various substituents onto the aromatic ring via reactions such as the Sandmeyer, Schiemann, and azo coupling reactions.
The protocol herein emphasizes safe laboratory practices, precise control of reaction conditions, and proper handling of the potentially unstable diazonium salt. The quantitative data provided is based on established procedures for structurally similar anilines and serves as a reliable guide for achieving high yields and purity.
Data Presentation
The following table summarizes the key quantitative parameters for the diazotization of this compound. These values are derived from analogous procedures and represent a typical experimental setup.[1][2]
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 molar equivalent | Starting material |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 molar equivalents | To form the amine salt and generate nitrous acid |
| Sodium Nitrite (B80452) | 1.0 - 1.1 molar equivalents | Diazotizing agent |
| Reaction Conditions | ||
| Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt |
| Reaction Time | 30 - 60 minutes | After complete addition of sodium nitrite |
| Post-Reaction | ||
| Quenching Agent | Sulfamic acid or Urea | To neutralize excess nitrous acid |
| Expected Outcome | ||
| Product | 2-Chloro-5-methylbenzenediazonium chloride solution | To be used in situ for subsequent reactions |
| Typical Yield | Quantitative (in solution) | The diazonium salt is generally not isolated |
Experimental Protocol
This protocol details the in situ preparation of a 2-chloro-5-methylbenzenediazonium chloride solution, which should be used immediately in a subsequent reaction.
Materials and Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sulfamic Acid or Urea
-
Distilled Water
-
Starch-iodide paper
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Salt Suspension:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add this compound (1.0 eq.).
-
Under continuous stirring, add distilled water (approx. 4-5 mL per gram of aniline).
-
Slowly add concentrated hydrochloric acid (2.5 - 3.0 eq.) to the suspension. A slight exotherm may be observed, and the amine will dissolve to form its hydrochloride salt, which may then precipitate as a fine slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature range throughout the reaction.
-
-
Preparation of the Sodium Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq.) in a minimal amount of cold distilled water.
-
Cool this solution in an ice bath before use.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to a dropping funnel and place it on the central neck of the three-necked flask.
-
Slowly add the sodium nitrite solution dropwise to the vigorously stirred amine salt suspension over a period of 30-45 minutes.
-
Carefully monitor the internal temperature and ensure it remains between 0 and 5 °C. The reaction is exothermic, so the addition rate may need to be adjusted accordingly.
-
After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.
-
-
Monitoring for Excess Nitrous Acid:
-
To check for the presence of a slight excess of nitrous acid, dip a glass rod into the reaction mixture and touch it to a piece of starch-iodide paper. An immediate formation of a blue-black color indicates a positive test.
-
If the test is negative, add a small amount of the sodium nitrite solution and re-test after 5-10 minutes of stirring.
-
-
Quenching Excess Nitrous Acid:
-
Once a persistent positive test on the starch-iodide paper is observed, quench the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion-wise, until the test is negative (the paper remains white). A slight effervescence (evolution of nitrogen gas) may be observed.
-
-
Use of the Diazonium Salt Solution:
-
The resulting solution contains the 2-chloro-5-methylbenzenediazonium chloride. This solution should be kept cold in the ice bath and used immediately for the subsequent synthetic step (e.g., Sandmeyer reaction, azo coupling). WARNING: Do not attempt to isolate the diazonium salt in its solid form as it is highly unstable and potentially explosive.[3]
-
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the diazotization of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the diazotization protocol.
Safety Precautions
-
Explosion Hazard: Solid diazonium salts are notoriously unstable and can be explosive when dry.[3] This protocol is designed for the in situ use of the diazonium salt in solution to mitigate this risk. Never attempt to isolate the solid diazonium salt.
-
Toxicity: this compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive. Handle it with extreme care in a well-ventilated fume hood.
-
Nitrous Acid: Nitrous acid and its gaseous decomposition products (NOx) are toxic and corrosive. The entire procedure must be performed in a well-ventilated fume hood.
-
Temperature Control: The reaction is exothermic, and strict temperature control is essential for both safety and yield. A runaway reaction can lead to the rapid decomposition of the diazonium salt and the release of nitrogen gas.
References
Application Notes and Protocols for Azo Coupling with 2-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental conditions for the azo coupling of 2-Chloro-5-methylaniline. This document outlines the fundamental two-step process involving diazotization of the primary aromatic amine followed by coupling with an electron-rich aromatic compound to form a stable azo dye. The protocols provided are based on established methodologies for azo dye synthesis and are intended to serve as a detailed guide for laboratory application.
Introduction
Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo groups (–N=N–). Their synthesis is a cornerstone of industrial and medicinal chemistry due to the versatility of the reaction, allowing for the creation of a vast array of colors and functionalized molecules. The properties of the resulting azo dye, such as its color, solubility, and fastness, are directly influenced by the chemical structures of the diazo and coupling components.
This compound is a valuable aromatic amine that serves as a diazo component. The presence of the chloro and methyl groups on the aniline (B41778) ring influences the electronic properties of the resulting diazonium salt and, consequently, the spectral characteristics of the final azo dye. Azo compounds derived from this aniline have potential applications in various fields, including textiles, pigments, and as intermediates in the synthesis of pharmaceuticals and other functional materials.
General Reaction Pathway
The synthesis of azo dyes from this compound proceeds via a two-stage reaction:
-
Diazotization: The primary aromatic amine, this compound, is converted into a reactive diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (0-5 °C). The resulting diazonium salt is unstable at higher temperatures and is therefore used immediately in the subsequent coupling step.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component. Common coupling partners include phenols, naphthols, aromatic amines, and compounds with active methylene (B1212753) groups. The diazonium ion attacks the activated aromatic ring of the coupling component, typically at the para-position to an activating group (e.g., -OH, -NH₂), to form the azo-linked product. The pH of the reaction medium is a critical parameter in the coupling step.
Experimental Protocols
The following protocols provide detailed methodologies for the diazotization of this compound and its subsequent coupling with a representative coupling component, N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-KB), a commercially relevant coupling agent.
Protocol 1: Diazotization of this compound
This protocol describes the conversion of this compound into its corresponding diazonium salt.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, add 1.42 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Stir the mixture to form a fine suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension over a period of 15-20 minutes, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting clear solution of the diazonium salt should be kept cold and used immediately in the next step.
Protocol 2: Azo Coupling with N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-KB)
This protocol details the coupling of the freshly prepared diazonium salt with Naphthol AS-KB.
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-KB)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
-
Sodium Acetate (optional, for pH adjustment)
Procedure:
-
In a 500 mL beaker, dissolve 3.14 g (0.01 mol) of N-(5-chloro-2-methylphenyl)-3-hydroxy-2-naphthamide in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold Naphthol AS-KB solution with continuous and efficient stirring.
-
Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye should form immediately.
-
The pH of the reaction mixture should be maintained in the alkaline range (pH 9-10) to facilitate coupling with the naphthol. If necessary, add a cold, dilute solution of sodium hydroxide.
-
Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours after the addition is complete to ensure the coupling reaction goes to completion.
-
Isolate the solid azo dye by vacuum filtration.
-
Wash the precipitate with cold distilled water until the washings are neutral to remove any unreacted salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
While specific quantitative data for the azo coupling of this compound is not extensively available in the public domain, the following table provides representative data for azo dyes synthesized from analogous aromatic amines. This data can serve as a benchmark for expected outcomes.
| Diazo Component | Coupling Component | Solvent | Reaction Time (h) | Yield (%) | Color |
| 2-Chloroaniline | Phenol | Water/DCM | 2 | - | Yellow |
| 4-Chloroaniline | 2-Naphthol | Water/NaOH | 1.5 | 78 | Orange-Red |
| Aniline | N,N-dimethylaniline | Water/HCl | 1 | - | Yellow |
Note: The yields and colors are highly dependent on the specific reactants and reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis of an azo dye from this compound.
Caption: General workflow for the synthesis of azo dyes.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the electrophilic aromatic substitution mechanism of the azo coupling reaction.
Caption: Mechanism of electrophilic aromatic substitution in azo coupling.
Lack of Publicly Available Information on Herbicides Derived from 2-Chloro-5-methylaniline
Extensive research of scientific literature and patent databases did not yield specific information on the use of 2-chloro-5-methylaniline as a direct precursor for the synthesis of a named commercial herbicide. While this compound is broadly categorized as an intermediate for agrochemicals, detailed synthetic protocols and application notes for a specific herbicide derived from it are not publicly available.[1][2]
To provide a comprehensive and illustrative response that adheres to the user's request for detailed application notes and protocols, this document will focus on a closely related and well-documented example: the synthesis of the phenylurea herbicide Chlorotoluron from the isomeric precursor 2-chloro-4-methylaniline (B104755) . This example will follow the requested format, including detailed methodologies, data presentation, and visualizations.
Application Notes and Protocols for the Synthesis of Chlorotoluron from 2-Chloro-4-methylaniline
Topic: 2-Chloro-4-methylaniline as a Precursor for the Synthesis of the Phenylurea Herbicide Chlorotoluron.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorotoluron is a selective herbicide widely used for the control of broad-leaf and grassy weeds in cereal crops.[3] It belongs to the phenylurea class of herbicides, which act by inhibiting photosynthesis in target plants. The synthesis of Chlorotoluron involves the reaction of a substituted aniline (B41778), in this case, 2-chloro-4-methylaniline, with a reagent that provides the urea (B33335) functional group. This document provides a detailed protocol for the laboratory-scale synthesis of Chlorotoluron.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Off-white to pale yellow crystals | 29-32 |
| Phosgene (B1210022) (or equivalent) | COCl₂ | 98.92 | Colorless gas | -127.8 |
| Dimethylamine (B145610) | (CH₃)₂NH | 45.08 | Colorless gas | -92.2 |
| Chlorotoluron | C₁₀H₁₃ClN₂O | 212.67 | White, crystalline solid | 147-148 |
Table 2: Synthesis Reaction Parameters and Yields (Illustrative)
| Parameter | Value |
| Reaction Solvent | Inert solvent (e.g., Toluene (B28343), Ethyl Acetate) |
| Reaction Temperature | 0 - 10 °C (for phosgenation), 20 - 30 °C (for amination) |
| Reaction Time | 2 - 4 hours (for phosgenation), 1 - 2 hours (for amination) |
| Typical Yield | 85 - 95% |
| Purity (by HPLC) | >98% |
Experimental Protocols
Synthesis of N-(3-chloro-4-methylphenyl)-N',N'-dimethylurea (Chlorotoluron)
This synthesis is a two-step, one-pot reaction involving the formation of an isocyanate intermediate followed by its reaction with dimethylamine.
Materials:
-
2-chloro-4-methylaniline
-
Phosgene (or a phosgene substitute such as triphosgene)
-
Anhydrous toluene (or other inert solvent)
-
Dimethylamine (aqueous solution or gas)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Distilled water
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Gas inlet tube
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
Step 1: Formation of the Isocyanate Intermediate
-
In a clean, dry three-necked flask equipped with a magnetic stirrer, dropping funnel, condenser, and gas inlet, dissolve 2-chloro-4-methylaniline (1.0 eq) in anhydrous toluene under a nitrogen atmosphere.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of phosgene (1.1 eq) in toluene through the dropping funnel while maintaining the temperature below 10 °C. Caution: Phosgene is extremely toxic. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (disappearance of the N-H stretch of the aniline and appearance of the -N=C=O stretch around 2270 cm⁻¹).
Step 2: Formation of Chlorotoluron
-
Cool the reaction mixture containing the isocyanate intermediate back to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of dimethylamine (2.0 eq) through the dropping funnel. Alternatively, dimethylamine gas can be bubbled through the solution. This reaction is exothermic; maintain the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Work-up and Purification:
-
A white precipitate of Chlorotoluron should form.
-
Slowly add water to the reaction mixture to quench any unreacted isocyanate and to dissolve any salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure Chlorotoluron as a white crystalline solid.
-
Dry the purified product in a vacuum oven.
Mandatory Visualizations
Caption: Synthetic pathway for Chlorotoluron.
References
Application Notes: The Role of 2-Chloro-5-methylaniline in the Synthesis of Agricultural Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-5-methylaniline and its isomers as key intermediates in the synthesis of agricultural chemicals, particularly phenylurea herbicides. While direct synthesis of a commercially named herbicide from this compound is not widely documented in publicly available literature, its structural motif is central to a class of herbicides that act by inhibiting photosynthesis. This document outlines the general synthetic route and provides a detailed protocol for a closely related and representative herbicide, Chlorotoluron, which is synthesized from the isomer 3-chloro-4-methylaniline (B146341).
Introduction
This compound (CAS 95-81-8) is a substituted aniline (B41778) that serves as a versatile building block in organic synthesis.[1] In the agricultural sector, substituted anilines are crucial precursors for the production of a variety of active ingredients, including herbicides and pesticides.[2][3] The presence of the chloro and methyl groups on the aniline ring influences the biological activity and selectivity of the final agrochemical product. Phenylurea herbicides, a major class of compounds derived from substituted anilines, are widely used for broad-spectrum weed control in various crops.[4][5]
General Synthesis of Phenylurea Herbicides
The synthesis of phenylurea herbicides from substituted anilines is a well-established chemical transformation. The core reaction involves the treatment of the aniline with an isocyanate. This reaction is typically a nucleophilic addition of the amino group of the aniline to the electrophilic carbon of the isocyanate group, forming a stable urea (B33335) linkage.
A common route involves the reaction of the substituted aniline with phosgene (B1210022) (COCl₂) to form an isocyanate intermediate. This isocyanate is then reacted with a secondary amine, such as dimethylamine (B145610), to yield the final N,N-dimethyl-N'-arylurea product.
Experimental Protocol: Synthesis of a Representative Phenylurea Herbicide (Chlorotoluron)
This protocol details the synthesis of Chlorotoluron, a widely used phenylurea herbicide. It is important to note that the starting material for Chlorotoluron is 3-chloro-4-methylaniline, an isomer of this compound. This protocol is provided as a representative example of phenylurea herbicide synthesis.
Materials:
-
3-chloro-4-methylaniline
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Dimethylamine
-
Inert solvent (e.g., toluene, xylene)
-
Base (e.g., triethylamine, pyridine) for scavenging HCl
Procedure:
-
Formation of the Isocyanate:
-
In a reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet, dissolve 3-chloro-4-methylaniline in an inert solvent.
-
Cool the solution to 0-5 °C.
-
Slowly bubble phosgene gas into the solution while maintaining the temperature. The reaction is exothermic.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aniline is consumed.
-
After the reaction is complete, purge the excess phosgene with an inert gas (e.g., nitrogen).
-
-
Formation of the Phenylurea:
-
In a separate vessel, prepare a solution of dimethylamine in the same inert solvent.
-
Slowly add the isocyanate solution from step 1 to the dimethylamine solution at a controlled temperature (typically below 30 °C).
-
Stir the reaction mixture for a specified period until the reaction is complete, as determined by analytical monitoring.
-
The product, Chlorotoluron, will precipitate from the solution.
-
-
Isolation and Purification:
-
Filter the reaction mixture to collect the solid product.
-
Wash the crude product with the solvent to remove any unreacted starting materials and byproducts.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol).
-
Dry the purified product under vacuum.
-
Quantitative Data:
The following table summarizes typical quantitative data for the synthesis of phenylurea herbicides. Please note that these are representative values and actual results may vary depending on the specific reactants and reaction conditions.
| Parameter | Value |
| Starting Material | 3-chloro-4-methylaniline |
| Key Reagents | Phosgene, Dimethylamine |
| Typical Yield | 85-95% |
| Product Purity (after recrystallization) | >98% |
| Melting Point of Chlorotoluron | 147-148 °C |
Mode of Action: Inhibition of Photosynthesis
Phenylurea herbicides, including Chlorotoluron, act by inhibiting photosynthesis in target weed species.[1][3][5] Specifically, they disrupt the electron transport chain in Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.
The herbicide molecule binds to the D1 protein of the PSII complex, at the binding site for plastoquinone (B1678516) (QB). This binding blocks the transfer of electrons from the primary electron acceptor (QA) to QB. The interruption of this electron flow leads to a cascade of events:
-
Inhibition of ATP and NADPH Synthesis: The blockage of electron transport prevents the generation of the proton gradient necessary for ATP synthesis and the reduction of NADP+ to NADPH.
-
Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photochemistry is transferred to molecular oxygen, leading to the formation of highly damaging reactive oxygen species such as singlet oxygen and superoxide (B77818) radicals.
-
Oxidative Stress and Cell Death: The accumulation of ROS causes lipid peroxidation, membrane damage, and ultimately, cell death, leading to the visible symptoms of chlorosis (yellowing) and necrosis (tissue death) in the treated plants.
Visualizations
Caption: General workflow for the synthesis of a phenylurea herbicide.
Caption: Mechanism of action of phenylurea herbicides.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the fields of medicinal chemistry and materials science for the construction of biaryl and heterobiaryl scaffolds, which are prevalent in a vast array of pharmacologically active compounds and functional materials.[1]
2-Chloro-5-methylaniline is a valuable building block, offering a reactive handle for C-C bond formation while possessing an amino group that can be further functionalized. The Suzuki-Miyaura coupling of this substrate with various arylboronic acids provides a direct route to synthesize substituted 2-amino-4-methylbiphenyls, key intermediates in the development of novel pharmaceuticals and advanced materials. However, the coupling of electron-rich and sterically hindered aryl chlorides like this compound can be challenging, often requiring carefully optimized catalytic systems.[2] This document provides detailed application notes, a generalized experimental protocol, and representative data for the Suzuki-Miyaura coupling of this compound.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of substrates analogous to this compound. Due to the limited availability of data for this specific substrate, the presented data is compiled from studies on structurally similar chloroanilines and chlorotoluenes to provide a reasonable expectation of outcomes.
| Aryl Chloride | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | MeOH/THF | Ambient | 12 | >95[3] |
| 2-Chloroaniline | Phenylboronic Acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 3-Chloroaniline | Phenylboronic Acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 80-90 |
| 2-Bromo-5-methylaniline | Phenylboronic Acid | CataCXium A Pd G3 (5) | - | Cs₂CO₃ | 2-MeTHF | 80 | 16 | 91[2] |
| 3-Chloropyridine | Phenylboronic Acid | Pd₂(dba)₃ (2.1) | PCy₃ (2.1) | K₃PO₄ | THF/H₂O | 110 | 0.17 | 35[4] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a generalized methodology for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be required to achieve the highest yields for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
-
Degassed Water
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate/oil bath
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica (B1680970) gel)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium precursor, Pd(OAc)₂ (2 mol%), and the ligand, SPhos (4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 4 mL dioxane and 1 mL water) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain the desired 2-amino-4-methyl-biphenyl product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Inappropriate base or solvent | - Use a more active ligand (e.g., Buchwald-type biaryl phosphines).- Increase the reaction temperature (up to 120 °C).- Screen alternative bases (e.g., Cs₂CO₃) and solvent systems. |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Catalyst decomposition | - Ensure thorough degassing of solvents and maintain a strict inert atmosphere.- Use a more stable catalyst/ligand system. |
| Protodeboronation of Boronic Acid | - Presence of excess water or protic solvents- Prolonged reaction times at high temperatures | - Use anhydrous solvents or a carefully controlled amount of water.- Optimize the reaction time to avoid prolonged heating after completion. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-amino-4-methylbiphenyl derivatives from this compound. The success of this transformation, particularly with a challenging aryl chloride substrate, is highly dependent on the judicious choice of the palladium catalyst, ligand, base, and reaction conditions. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the pharmaceutical and materials science fields to develop efficient and scalable syntheses of novel biaryl compounds. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-Chloro-5-methylaniline. This versatile building block is a valuable starting material for the synthesis of a wide range of substituted anilines, which are key intermediates in the development of pharmaceuticals and functional materials. The protocols outlined below cover three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck coupling.
While specific literature on the cross-coupling of this compound is limited, the following protocols are based on well-established procedures for structurally similar aryl chlorides. Researchers should consider these as starting points, and optimization of reaction conditions may be necessary to achieve desired outcomes for specific substrates.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-methylanilines
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.[1] For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 2-position.
Reaction Scheme:
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst loading typically 0.5-5 mol%. |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Bulky, electron-rich phosphine (B1218219) ligands are often effective for aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | The choice of base can significantly impact reaction efficiency. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water | A mixture of organic solvent and water is common. |
| Temperature | 80-120 °C | Reaction temperature depends on the reactivity of the substrates and catalyst system. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC/MS for completion. |
| Yield | Moderate to Excellent | Highly dependent on the specific coupling partners and reaction conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 4:1)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk tube containing the reactants.
-
Add the degassed solvent system via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aryl-5-methylaniline.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N-Substituted-2-amino-5-methylanilines
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[2] This reaction is particularly useful for synthesizing diarylamines and alkylarylamines from this compound.
Reaction Scheme:
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used. Catalyst loading is typically 1-5 mol%. |
| Ligand | XPhos, SPhos, RuPhos, BINAP | Bulky, electron-rich biaryl phosphine ligands are highly effective. |
| Base | NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is generally required. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | The reaction temperature is crucial for catalyst activity and reaction rate. |
| Reaction Time | 4-24 hours | Progress is monitored by TLC or LC-MS. |
| Yield | Good to Excellent | Yields are generally high for a broad scope of amines. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or glovebox
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%) and the ligand (2-4 mol%) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.
-
To the Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted-2-amino-5-methylaniline.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Coupling: Synthesis of 2-Alkenyl-5-methylanilines
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[3] This reaction allows for the vinylation of this compound to produce various substituted styrenes and other alkenyl anilines.
Reaction Scheme:
Data Presentation: Representative Conditions for Heck Coupling
| Parameter | Typical Range/Examples | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, P(o-tolyl)₃, PCy₃ | Phosphine ligands are commonly used to stabilize the catalyst. |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is used to neutralize the HX formed. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred. |
| Temperature | 100-140 °C | Higher temperatures are often required for the coupling of aryl chlorides. |
| Reaction Time | 12-48 hours | Reaction progress can be monitored by GC-MS. |
| Yield | Variable | Yields can be sensitive to the electronic and steric nature of the alkene. |
Experimental Protocol: General Procedure for Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tolyl)₃)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF)
-
Sealed reaction tube or pressure vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), the palladium catalyst (2 mol%), and the phosphine ligand (4 mol%).
-
Add the solvent and the base (2.0 equiv.).
-
Add the alkene (1.5 equiv.) to the mixture.
-
Seal the tube tightly and heat the reaction mixture to the desired temperature (e.g., 120 °C).
-
Monitor the reaction progress by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-alkenyl-5-methylaniline.
Visualization: Heck Coupling Catalytic Cycle
Caption: Catalytic cycle for the Heck cross-coupling reaction.
General Experimental Workflow
The following diagram illustrates a typical workflow for performing and analyzing a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-Chloro-5-methylaniline with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound, typically a boronic acid, with an organic halide. The resulting biaryl and heteroaryl scaffolds are of immense importance in medicinal chemistry and drug discovery, forming the core of numerous biologically active molecules. The 2-aryl-5-methylaniline moiety, in particular, is a valuable pharmacophore found in compounds exhibiting a range of therapeutic activities, including kinase inhibition and antiviral effects. The synthesis of these structures from readily available 2-chloro-5-methylaniline and diverse boronic acids offers a versatile and modular approach to novel drug candidates. These application notes provide detailed protocols and representative data for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids, serving as a guide for the synthesis of compound libraries for drug development programs.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 2-chloro-anline derivatives with various boronic acids. The data is based on analogous systems and should serve as a starting point for optimization.
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12-18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 16 | 70-85 |
| 4 | Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 12 | 80-90 |
| 5 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 18 | 75-85 |
| 6 | Methylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | CsF (2) | THF/H₂O (2:1) | 80 | 12 | 60-75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed organic solvent and degassed water via syringe.
-
Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity, then heat the reaction to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aryl-5-methylaniline.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in many cases.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial with a stir bar.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv), the boronic acid (1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst/ligand system.
-
Solvent Addition: Add the degassed solvent system to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (typically 120-150 °C) for the specified time (usually 15-60 minutes).
-
Workup and Purification: After the reaction is complete and has cooled to a safe temperature, filter the mixture through a pad of celite, washing with an organic solvent. Perform a standard aqueous workup as described in Protocol 1, followed by purification via column chromatography.
Visualizations
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Application Notes and Protocols for the Quantification of 2-Chloro-5-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Chloro-5-methylaniline, a compound relevant in various stages of chemical and pharmaceutical development. The following sections outline validated analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a chemical intermediate that may be present as a starting material, impurity, or degradation product in synthetic processes. Accurate and precise quantification is crucial for quality control, safety assessment, and regulatory compliance. The methods detailed below are suitable for the determination of this compound in various matrices, including active pharmaceutical ingredients (APIs) and environmental samples.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical quantitative performance data for the described methods, compiled from studies on analogous aromatic amines.[1]
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2.0% | < 5.0% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in solid and liquid samples.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer components)
-
Reference standard of this compound (99%+ purity)[2]
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a pH adjustment to 3.0 using phosphoric acid. The exact ratio should be optimized for ideal peak shape and retention time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (based on the UV absorbance profile of similar chloro-aromatic compounds)
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis and Quantification
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for trace-level analysis and confirmation of identity.
1. Instrumentation and Materials
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Fused silica (B1680970) capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm)
-
Helium (carrier gas, 99.999% purity)
-
Methanol (B129727) or Dichloromethane (B109758) (GC grade)
-
Reference standard of this compound (99%+ purity)[2]
-
Volumetric flasks, pipettes, and syringes
-
0.22 µm syringe filters
2. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Mode: Splitless (or split, depending on concentration)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-300
-
Quantification Ion: m/z 141 (molecular ion)
-
Qualifier Ions: m/z 106, 77
3. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol or dichloromethane at a concentration of 100 µg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve a weighed amount of the sample in a suitable solvent to achieve a concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[3] Filter the final solution through a 0.22 µm syringe filter.
4. Analysis and Quantification
-
Inject the standard solutions to generate a calibration curve based on the peak area of the quantification ion (m/z 141).
-
Inject the sample solution and quantify this compound using the calibration curve. Confirm the identity of the analyte by comparing the retention time and the ratio of qualifier ions to the quantification ion with that of the standard.
Visualizations
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
Application Note: HPLC Method for Purity Analysis of 2-Chloro-5-methylaniline
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of the purity of 2-Chloro-5-methylaniline using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
This compound is a chemical intermediate used in the synthesis of various dyes, pigments, and pharmaceutical compounds. Accurate determination of its purity is crucial for ensuring the quality and safety of the final products. This application note describes a robust RP-HPLC method for the quantitative analysis of this compound and the separation of its potential process-related impurities and degradation products.
Experimental
A proposed HPLC method for the purity analysis of this compound is detailed below. This method is based on common practices for the analysis of similar aromatic amine compounds.
2.1. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | A gradient-capable HPLC system with a UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Chromatographic Conditions
2.2. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 20 | 30 | 70 |
| 25 | 30 | 70 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Table 2: Gradient Elution Program
2.3. Reagents and Sample Preparation
-
Reagents: Acetonitrile (HPLC grade), Phosphoric acid (AR grade), and Water (HPLC grade).
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
-
Sample Preparation: Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1000 µg/mL.
Detailed Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration) before use.
-
-
System Equilibration:
-
Set up the HPLC system with the specified column and chromatographic conditions.
-
Equilibrate the column with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Injection Sequence:
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard preparation five times to check for system suitability.
-
Inject the sample preparation in duplicate.
-
-
System Suitability:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections of the this compound standard should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms obtained from the standard and sample preparations.
-
Calculate the percentage purity of this compound in the sample using the following formula:
-
Calculate the percentage of each impurity by the area normalization method.
-
Workflow Diagram
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Summary of Data Presentation
The results of the purity analysis should be summarized in a clear and concise table.
| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |
| Standard | e.g., 10.5 | e.g., 1,200,000 | 100 | - |
| Sample 1 | e.g., 10.5 | e.g., 1,188,000 | e.g., 99.0 | e.g., 99.0 |
| e.g., 8.2 | e.g., 6,000 | e.g., 0.5 | - | |
| e.g., 12.1 | e.g., 6,000 | e.g., 0.5 | - |
Table 3: Example Data Summary
Conclusion
The proposed RP-HPLC method is suitable for the determination of the purity of this compound. The method is specific, and the described system suitability criteria ensure the reliability of the results. This application note provides a comprehensive protocol for researchers and scientists involved in the quality control of this compound. Method validation in accordance with ICH guidelines is recommended before routine use.
Application Notes and Protocols for ¹H and ¹³C NMR Characterization of 2-Chloro-5-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. For scientists engaged in the synthesis and development of novel compounds, particularly within the pharmaceutical and materials science sectors, a comprehensive understanding of NMR spectra is critical for confirming molecular structures and assessing purity. This document provides detailed application notes and standardized protocols for the ¹H and ¹³C NMR characterization of 2-chloro-5-methylaniline and its derivatives. These compounds are important building blocks in the synthesis of various biologically active molecules and materials.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In aromatic systems like substituted anilines, the positions of substituents significantly influence the spectral output. The following tables summarize the experimental ¹H and ¹³C NMR data for this compound and related compounds to serve as a reference for the characterization of its derivatives.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | 6.87 | d | 8.0 |
| H-4 | 6.56 | dd | 8.0, 2.0 | |
| H-6 | 6.95 | d | 2.0 | |
| -NH₂ | 3.75 | br s | - | |
| -CH₃ | 2.25 | s | - | |
| 3-Chloroaniline[1] | H-2 | 6.74 | t | 2.1 |
| H-4 | 6.83 | ddd | 7.9, 2.1, 1.0 | |
| H-5 | 7.14 | t | 7.9 | |
| H-6 | 6.67 | ddd | 7.9, 2.1, 1.0 | |
| -NH₂ | 3.61 | br s | - | |
| 4-Fluoroaniline[1] | H-2, H-6 | 6.62 | dd | 8.6, 4.5 |
| H-3, H-5 | 6.89 | t | 8.0 | |
| -NH₂ | 3.60 | s | - |
Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 | 144.5 |
| C-2 | 118.0 | |
| C-3 | 130.5 | |
| C-4 | 116.5 | |
| C-5 | 137.0 | |
| C-6 | 114.0 | |
| -CH₃ | 21.0 | |
| Aniline[2][3] | C-1 | 146.6 |
| C-2, C-6 | 115.2 | |
| C-3, C-5 | 129.4 | |
| C-4 | 118.8 | |
| 4-Chloroaniline[2] | C-1 | 145.0 |
| C-2, C-6 | 116.3 | |
| C-3, C-5 | 129.2 | |
| C-4 | 123.2 |
Experimental Protocols
Accurate and reproducible NMR data acquisition begins with meticulous sample preparation and standardized instrument parameters.
Protocol 1: Sample Preparation
A well-prepared sample is crucial for acquiring high-quality NMR spectra.[4]
-
Sample Quantity:
-
¹H NMR: A quantity of 5-25 mg of the aniline (B41778) derivative is typically sufficient.[4][5]
-
¹³C NMR: A higher concentration is generally required, between 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.[4]
-
-
Solvent Selection:
-
Use high-purity deuterated solvents to avoid large solvent signals in ¹H NMR spectra.[4] Common solvents for aniline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.
-
The choice of solvent should be based on the sample's solubility. Chemical shifts are solvent-dependent, so using the same solvent as reported in the literature is advisable for comparison.[4]
-
The recommended sample volume should result in a solution height of 40–50 mm in the NMR tube (approximately 550–680 µL).[4]
-
-
Dissolution and Filtration:
-
Weigh the solid aniline derivative (10-20 mg for ¹H NMR) and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[1][5]
-
Ensure the sample has completely dissolved. If necessary, sonicate the sample for a few minutes.[1]
-
If any solid particles are present, the solution must be filtered. Suspended particles disrupt the magnetic field homogeneity, leading to broad spectral lines and poor shimming.[4] Filtration can be achieved by passing the solution through a pipette containing a small plug of glass wool or cotton.[6]
-
-
Internal Standard:
Protocol 2: NMR Data Acquisition
-
Instrument Setup:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
¹H NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):
-
¹³C NMR Acquisition Parameters (Example for a 101 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary depending on the sample concentration.
-
Relaxation Delay: 2.0 seconds.
-
Spectral Width: 0 to 220 ppm.
-
Temperature: 298 K.
-
Protocol 3: Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. An exponential multiplication (line broadening) of 0.3 Hz is commonly applied to improve the signal-to-noise ratio in ¹H NMR spectra.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons in the molecule.
-
Peak Picking and Interpretation: Identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants for all signals. Correlate this information with the molecular structure to assign each signal to a specific proton or carbon atom.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the structure of a this compound derivative and its expected NMR signals.
Caption: Experimental workflow for NMR characterization.
Caption: Structure-spectra correlation in NMR.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 2-Chloro-5-methylaniline Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylaniline is a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals. Monitoring its reactions and characterizing the resulting products are crucial for process optimization, quality control, and ensuring the safety and efficacy of the final products. Mass spectrometry, coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), offers a powerful analytical platform for the qualitative and quantitative analysis of this compound and its reaction products.
These application notes provide detailed protocols for the analysis of common reaction products of this compound, including those from diazotization, Sandmeyer reactions, and N-acylation. The methodologies described are intended to serve as a comprehensive guide for researchers and professionals in drug development and related fields.
Key Reaction Products of this compound
The primary reactions of this compound involve the amino group and the aromatic ring. Key reaction products that are often of analytical interest include:
-
Diazotization Product: 2-Chloro-5-methylbenzenediazonium salt. This is a common intermediate for subsequent substitution reactions.
-
Sandmeyer-type Reaction Products:
-
2-Chloro-5-methylphenol (from hydroxylation)
-
2-Chloro-5-methylbenzonitrile (from cyanation)
-
-
N-Acylation Product: N-acetyl-2-chloro-5-methylaniline. This is a common derivative and a potential metabolite.
Experimental Workflow for Reaction Mixture Analysis
The general workflow for the analysis of a this compound reaction mixture involves sample preparation, chromatographic separation, and mass spectrometric detection and quantification.
Figure 1: General workflow for the mass spectrometry analysis of this compound reaction products.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and its Volatile Reaction Products
This protocol is suitable for the analysis of this compound, 2-Chloro-5-methylphenol, and other thermally stable and volatile derivatives.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Take a 1 mL aliquot of the aqueous reaction mixture.
-
Adjust the pH to >11 with 1 M NaOH.
-
Extract three times with 5 mL of dichloromethane (B109758) or ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
For the analysis of the phenolic product, derivatization with a silylating agent (e.g., BSTFA) may be performed to improve peak shape and sensitivity.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Table 1: GC-MS SIM Parameters for Target Analytes
| Compound | Retention Time (min, approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 8.5 | 141 | 106 | 77 |
| 2-Chloro-5-methylphenol | 9.2 | 142 | 107 | 77 |
| 2-Chloro-5-methylbenzonitrile | 9.8 | 151 | 116 | 89 |
Note: Retention times are approximate and should be confirmed experimentally.
Protocol 2: LC-MS/MS Analysis of this compound and its Reaction Products
This protocol is suitable for a broader range of reaction products, including less volatile and thermally labile compounds like the N-acetyl derivative and for direct analysis of the diazonium salt if stabilized.
1. Sample Preparation
-
Take a 1 mL aliquot of the reaction mixture.
-
Dilute the sample with the initial mobile phase (e.g., 1:100 v/v).
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 2: LC-MS/MS MRM Transitions for Target Analytes
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| This compound | 142.0 | 107.1 | 20 | 77.1 | 35 |
| N-acetyl-2-chloro-5-methylaniline | 184.0 | 142.0 | 15 | 107.1 | 25 |
| 2-Chloro-5-methylphenol | 143.0 | 107.1 | 20 | 77.1 | 35 |
| 2-Chloro-5-methylbenzonitrile | 152.0 | 116.1 | 25 | 89.1 | 40 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison. The following table provides an example of how to present validation data for the analytical methods.
Table 3: Method Validation Parameters (Representative Data)
| Parameter | This compound | N-acetyl-2-chloro-5-methylaniline | 2-Chloro-5-methylphenol |
| Linear Range (ng/mL) | 1 - 500 | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (ng/mL) | 0.2 | 0.3 | 0.2 |
| LOQ (ng/mL) | 0.7 | 1.0 | 0.7 |
| Precision (%RSD, n=6) | < 5% | < 6% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 93 - 107% | 96 - 104% |
This table presents typical performance data and should be generated for each specific analytical run.
Signaling Pathways and Logical Relationships
The following diagram illustrates the key reaction pathways of this compound leading to the target analytes.
Figure 2: Reaction pathways of this compound.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the mass spectrometry-based analysis of this compound and its key reaction products. Both GC-MS and LC-MS/MS methods provide high sensitivity and selectivity for the identification and quantification of these compounds. Proper method validation is essential to ensure the accuracy and reliability of the results, which are critical in research, development, and quality control settings within the pharmaceutical and chemical industries.
Application Notes and Protocols for the Use of 2-Chloro-5-methylaniline in Diagnostic Assay Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-methylaniline is a key chemical intermediate primarily utilized in the manufacturing of diagnostic assays as the precursor to the diazonium salt, Fast Red TR (Azoic Diazo Component 11). This diazonium salt is a vital chromogenic reagent in enzyme-linked immunosorbent assays (ELISA), immunohistochemistry (IHC), and other blotting techniques. Its principal application is in the detection of alkaline phosphatase (AP) activity, where in combination with a naphthol substrate, it produces a distinct, insoluble colored precipitate at the site of enzymatic activity. This allows for the precise visualization and localization of target molecules within biological samples.
The general principle involves the enzymatic cleavage of a phosphate (B84403) group from a naphthol substrate, such as Naphthol AS-TR phosphate, by alkaline phosphatase. The liberated naphthol derivative then couples with the Fast Red TR diazonium salt to form a brightly colored azo dye. The intensity of the color is proportional to the amount of enzyme present, enabling semi-quantitative or quantitative analysis.
Synthesis of Fast Red TR Salt from this compound (Diazotization)
The conversion of this compound to its corresponding diazonium salt, Fast Red TR, is achieved through a diazotization reaction. This process involves the reaction of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.
Chemical Reaction:
Caption: Diazotization of this compound.
Experimental Protocol: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
-
Urea (B33335) or Sulfamic acid
Procedure:
-
In a flask, create a suspension of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction to prevent the degradation of the diazonium salt.
-
In a separate beaker, dissolve sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the chilled aniline (B41778) suspension. The rate of addition should be carefully controlled to keep the temperature below 5°C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 30 minutes at 0-5°C.
-
Test for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates a positive result.
-
If the test is positive, add a small amount of urea or sulfamic acid to quench the excess nitrous acid until the starch-iodide test is negative.
-
The resulting solution contains the Fast Red TR diazonium salt and should be used immediately in the subsequent coupling reaction. Caution: Diazonium salts can be explosive when isolated in a dry state and are therefore typically prepared and used in situ.
Application in Immunohistochemistry: Alkaline Phosphatase Detection
Fast Red TR salt is commonly used in conjunction with Naphthol AS-TR phosphate for the detection of alkaline phosphatase activity in immunohistochemistry. This combination results in the formation of a vibrant red precipitate at the site of the target antigen.
Detection Principle:
Caption: Alkaline phosphatase detection workflow.
Experimental Protocol: IHC Staining with Fast Red TR
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections
-
Primary antibody specific to the target antigen
-
Alkaline phosphatase-conjugated secondary antibody
-
Fast Red TR salt
-
Naphthol AS-TR phosphate
-
Tris-HCl buffer (pH 8.2-9.2)
-
Levamisole (B84282) solution (to block endogenous alkaline phosphatase activity)
-
Aqueous mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval as required for the specific primary antibody.
-
Blocking: Incubate sections with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary antibody at the optimal dilution and incubation time.
-
Secondary Antibody Incubation: Apply the alkaline phosphatase-conjugated secondary antibody and incubate.
-
Substrate Preparation: Immediately before use, prepare the chromogen solution. Dissolve Fast Red TR salt and Naphthol AS-TR phosphate in Tris-HCl buffer. Add levamisole to the solution to inhibit endogenous alkaline phosphatase activity. The final concentration of Fast Red TR is typically around 1.0 mg/mL, and Naphthol AS-TR phosphate is around 0.4 mg/mL.
-
Chromogen Incubation: Cover the tissue section with the freshly prepared Fast Red TR/Naphthol AS-TR phosphate solution and incubate for 10-20 minutes, or until the desired red color intensity is achieved. Monitor the reaction under a microscope to prevent overstaining.
-
Counterstaining: If desired, counterstain with a suitable nuclear stain like hematoxylin.
-
Mounting: Rinse the slides and mount with an aqueous mounting medium, as the red precipitate is soluble in organic solvents.
Quantitative Data
The performance of chromogenic substrates can be evaluated based on their spectrophotometric properties and sensitivity in a given assay format.
| Parameter | Fast Red TR Precipitate | BCIP/NBT Precipitate | pNPP (soluble) |
| Color | Bright Red | Dark Blue/Purple | Yellow |
| λmax (approx.) | ~540 nm[1] | ~615 nm[2] | 405 nm[3] |
| Molar Extinction Coefficient (ε) | Data not available for precipitate | Data not available for precipitate | 18,000 M⁻¹cm⁻¹ |
| Solubility | Insoluble in water, soluble in organic solvents | Insoluble in water and organic solvents | Soluble in water |
| Primary Application | IHC, Blotting | IHC, Blotting | ELISA |
Troubleshooting and Optimization
-
No or Weak Staining: Ensure the activity of the alkaline phosphatase conjugate. Prepare fresh substrate solution for each use. Optimize antigen retrieval and antibody concentrations.
-
High Background: Use an appropriate blocking step. Ensure thorough washing between steps. The inclusion of levamisole is critical for tissues with high endogenous alkaline phosphatase activity.
-
Precipitate in Substrate Solution: The substrate solution may occasionally appear hazy. This can be removed by filtering through a 0.2 µm filter before application to the tissue.
-
Fading of Stain: Always use an aqueous mounting medium as the Fast Red TR precipitate is soluble in alcohol and xylene.
By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound-derived reagents for sensitive and specific detection in a variety of diagnostic assays.
References
Application of 2-Chloro-5-methylaniline in Hematology and Histology: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of 2-Chloro-5-methylaniline in hematology and histology. The primary application of this compound is not as a direct stain, but as a critical precursor in the synthesis of a diazonium salt known as Fast Red TR Salt . This salt is a key chromogen in various enzyme histochemical and immunohistochemical staining procedures, most notably for the visualization of alkaline phosphatase activity.
Principle of Application
This compound is an aromatic amine that can be converted into a diazonium salt through a process called diazotization. The resulting diazonium salt, Fast Red TR Salt (also known as Azoic Diazo Component 13), is relatively stable and serves as a coupling agent. In histochemical applications, an enzyme present in the tissue, such as alkaline phosphatase, cleaves a substrate (e.g., a Naphthol AS phosphate (B84403) derivative). The liberated naphthol derivative then immediately couples with the Fast Red TR salt. This reaction forms a highly colored, insoluble azo dye at the site of enzymatic activity, allowing for the precise microscopic localization of the enzyme.
Data Presentation
The key components involved in the application of this compound are summarized in the table below.
| Compound Name | C.I. Name | C.I. Number | CAS Number | Molecular Formula | Key Role |
| This compound | - | - | 95-81-8 | C₇H₈ClN | Precursor for Diazonium Salt |
| Fast Red TR Salt | Azoic Diazo Component 13 | 37085 | 89453-69-0 | C₇H₆Cl₂N₂ · 0.5ZnCl₂ | Chromogenic Coupling Agent |
| Naphthol AS-MX Phosphate | Azoic Coupling Component 18 | 37520 | 3674-34-8 | C₁₉H₁₈NO₅P | Enzyme Substrate |
| Azo Dye Precipitate | - | - | - | Variable | Final Colored Product |
Experimental Protocols
Protocol 1: Synthesis of Fast Red TR Diazonium Salt from this compound
This protocol describes the diazotization of this compound to produce a solution of its diazonium salt, which is the active component of Fast Red TR Salt. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as diazonium salts can be explosive when isolated in a dry state. For histochemical use, the salt is typically prepared fresh and used in solution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
-
Glass beakers
-
Magnetic stirrer and stir bar
-
Graduated cylinders and pipettes
Procedure:
-
Prepare the Amine Solution: In a 100 mL beaker, dissolve 1.42 g (0.01 mol) of this compound in 5 mL of concentrated HCl and 20 mL of distilled water. Cool the solution to 0-5°C in an ice bath with continuous stirring.
-
Prepare the Nitrite Solution: In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Diazotization: While maintaining the temperature of the amine solution at 0-5°C, slowly add the sodium nitrite solution dropwise with constant, vigorous stirring. The addition should take approximately 10 minutes.
-
Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete. The resulting clear, yellowish solution is the freshly prepared diazonium salt (Fast Red TR) ready for use in the staining protocol.
Protocol 2: Leukocyte Alkaline Phosphatase (LAP) Staining in Blood Smears
This protocol outlines a common hematological application using the freshly prepared Fast Red TR salt to assess the alkaline phosphatase activity in neutrophils.
Materials:
-
Fresh peripheral blood smears (made within 4 hours of blood collection)
-
Fixative solution (e.g., 10% formalin in methanol)
-
Freshly prepared Fast Red TR diazonium salt solution (from Protocol 1)
-
Naphthol AS-MX Phosphate solution (Substrate)
-
Alkaline buffer (e.g., Tris buffer, pH 9.1)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium (aqueous)
-
Coplin jars or staining dishes
-
Microscope slides and coverslips
Procedure:
-
Fixation: Immerse the air-dried blood smears in the fixative solution for 30-60 seconds at room temperature.
-
Rinsing: Gently rinse the slides with distilled water and allow them to air dry completely.
-
Incubation Solution Preparation: Immediately before use, prepare the incubation medium. To 50 mL of alkaline buffer, add 5 mg of Naphthol AS-MX Phosphate. Mix until dissolved. Then, add 50 mL of the freshly prepared Fast Red TR diazonium salt solution. The final solution should be filtered before use.
-
Incubation: Immerse the fixed and dried slides in the incubation solution in a Coplin jar for 15-30 minutes at room temperature, protected from light.
-
Rinsing: After incubation, rinse the slides gently in running tap water for 1-2 minutes.
-
Counterstaining: Immerse the slides in Hematoxylin for 1-2 minutes to stain the nuclei.
-
Final Rinsing: Rinse the slides in tap water until the water runs clear.
-
Mounting: Coverslip the slides using an aqueous mounting medium. The final azo dye product is soluble in organic solvents, so xylene-based mounting media must be avoided.[1]
Expected Results:
-
Sites of alkaline phosphatase activity (neutrophil cytoplasm): Bright red to reddish-brown granular precipitate.
-
Nuclei: Blue to purple.
-
Erythrocytes: Unstained or pale pink.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Diazotization Reactions of 2-Chloro-5-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the diazotization of 2-Chloro-5-methylaniline. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data to facilitate successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for a successful diazotization reaction?
A1: Temperature control is paramount. The diazonium salt of this compound is thermally unstable and can rapidly decompose at temperatures above 5 °C.[1][2] This decomposition leads to the formation of phenolic byproducts and the evolution of nitrogen gas, significantly reducing the yield of the desired product.[1] Therefore, maintaining a strict temperature range of 0-5 °C throughout the reaction is essential.
Q2: My reaction mixture has turned a dark brown or black color. What is the likely cause?
A2: A dark coloration is often an indication of diazonium salt decomposition or unwanted side reactions.[1] The primary causes are:
-
Elevated Temperature: The temperature may have exceeded the optimal 0-5 °C range.
-
Insufficient Acidity: Inadequate acid concentration can lead to the newly formed diazonium salt coupling with unreacted this compound, forming colored azo compounds.[1]
Q3: Which acid should I use, and what is the appropriate concentration?
A3: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are typically used.[1] A sufficient excess of acid is crucial to:
-
Facilitate the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite (B80452).[1]
-
Ensure the full protonation of the starting amine, this compound, to prevent it from acting as a coupling agent in side reactions.[1]
Q4: How can I confirm the formation of the diazonium salt?
A4: A common qualitative test is to perform a coupling reaction. A small aliquot of the reaction mixture can be added to a basic solution of a coupling agent like 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1] For quantitative analysis, titration methods can be employed.[3]
Q5: Is it safe to isolate the diazonium salt?
A5: It is strongly advised not to isolate the diazonium salt in a dry, solid state. Solid diazonium salts are notoriously unstable and can be explosive, sensitive to shock, friction, and heat.[2][4][5] For subsequent reactions, it is standard practice to use the aqueous solution of the diazonium salt directly.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature was too high, causing decomposition. 2. Insufficient acid, leading to incomplete reaction or side reactions. 3. Incomplete dissolution of the this compound salt. 4. Degradation of the sodium nitrite reagent. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 2. Use a sufficient excess of a strong mineral acid (e.g., 2.5-3 equivalents of HCl). 3. Ensure the amine is fully dissolved in the acid before cooling and adding the nitrite solution. 4. Use a freshly prepared solution of high-purity sodium nitrite. |
| Reaction Mixture Turns Dark/Oily | 1. Decomposition of the diazonium salt. 2. Azo coupling side reaction. | 1. Immediately check and lower the reaction temperature. Ensure slow, dropwise addition of the sodium nitrite solution. 2. Increase the acid concentration to ensure full protonation of the starting amine. |
| Solid Precipitates Out of Solution | 1. The amine salt (2-Chloro-5-methylanilinium chloride/sulfate) is not fully soluble in the acid. 2. The diazonium salt itself is precipitating. | 1. Ensure sufficient acid and water are used to fully dissolve the amine salt before cooling. 2. This can be normal. Proceed to the next step, ensuring the mixture is well-stirred to maintain a homogeneous suspension. |
| Foaming or Gas Evolution | 1. Evolution of nitrogen gas (N₂) due to diazonium salt decomposition. 2. Decomposition of excess nitrous acid. | 1. Immediately check and lower the reaction temperature. 2. Add the sodium nitrite solution more slowly. Ensure the reaction is adequately vented. |
Data on Reaction Parameter Optimization
The following table summarizes the expected impact of key reaction parameters on the yield of the diazotization of this compound, based on general principles for substituted anilines.
| Parameter | Condition A | Yield A (%) | Condition B | Yield B (%) | Remarks |
| Temperature | 0-5 °C | ~95 | 15-20 °C | < 50 | Higher temperatures lead to rapid decomposition of the diazonium salt.[1][2] |
| Acid (HCl) Equivalents | 1.5 eq. | ~80 | 2.5-3.0 eq. | > 95 | Sufficient acid is required to protonate the amine and prevent side reactions.[1] |
| NaNO₂ Equivalents | 1.0 eq. | ~90 | 1.5 eq. | ~90-95 | A slight excess of sodium nitrite ensures complete conversion, but a large excess can lead to unwanted side reactions. |
| Addition Rate of NaNO₂ | Rapid (1 min) | ~75 | Slow (15-20 min) | > 95 | Slow addition helps to control the exothermic nature of the reaction and maintain a low temperature.[1] |
Yields are representative estimates for illustrative purposes and may vary based on specific experimental conditions and work-up procedures.
Experimental Protocols
Safety Precaution: Diazotization reactions should always be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Diazonium salts should be kept in solution and at low temperatures at all times.[4][5]
Standard Protocol for Diazotization of this compound
-
Preparation of the Amine Salt Solution:
-
In a flask equipped with a magnetic stirrer, add this compound (1.0 eq).
-
Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Stir the mixture until the aniline (B41778) is completely dissolved.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
-
Preparation of Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
-
Diazotization:
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt solution.
-
Carefully monitor the temperature and ensure it does not rise above 5 °C. The addition should be slow to control the exothermic reaction.[1]
-
-
Monitoring the Reaction:
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a positive test will turn the paper blue-black). This indicates the completion of the diazotization.
-
-
Use of the Diazonium Salt Solution:
-
The resulting cold solution of the 2-chloro-5-methylbenzenediazonium salt is now ready for use in subsequent reactions (e.g., Sandmeyer reaction, azo coupling). Do not attempt to isolate the diazonium salt.
-
Visualizing the Process
Reaction Pathway
Caption: Diazotization reaction pathway of this compound.
Experimental Workflow for Optimization
Caption: A logical workflow for optimizing the diazotization reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common diazotization issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. US4275003A - Preparation of aromatic azoamines by diazotization/coupling/rearrangement of aromatic amines - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Azo Dyes from 2-Chloro-5-methylaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of azo dyes synthesized from 2-Chloro-5-methylaniline.
Troubleshooting and FAQs
This section is divided into the two primary stages of azo dye synthesis: Diazotization and Azo Coupling, followed by general purification advice.
Part 1: The Diazotization Reaction
The conversion of this compound to its corresponding diazonium salt is a critical first step where yield can be significantly compromised.
Q1: My diazotization reaction is failing or giving a very low yield. What are the common causes?
A: Low yield in the diazotization step is often traced back to issues with temperature control, reagent stoichiometry, or the stability of nitrous acid.
-
Temperature: The reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. It is crucial to maintain a temperature between 0-5°C throughout the reaction.[1]
-
Reagent Issues: Nitrous acid is unstable and must be generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like HCl.[2] Using old or improperly stored sodium nitrite, or an insufficient amount of acid, can lead to incomplete reaction.
-
Side Reactions: If the concentration of free aniline (B41778) is too high, it can couple with the newly formed diazonium salt, leading to unwanted byproducts. Using an excess of the mineral acid helps to suppress the concentration of free aniline by converting it to its non-reactive hydrochloride salt.[3]
Q2: How can I visually confirm that the diazotization is complete?
A: A simple and effective method is to test for the presence of excess nitrous acid, which indicates that all the primary amine has been consumed. This is done using starch-iodide paper. A positive test, where a spot of the reaction mixture turns the paper blue-black, confirms that diazotization is complete.[4] If the test is negative, more sodium nitrite solution should be added dropwise until a positive test is achieved.
Q3: The diazonium salt solution is turning dark or forming a precipitate before the coupling step. Why is this happening?
A: This indicates the decomposition of your diazonium salt. Aryl diazonium salts, especially from substituted anilines, can be unstable even at low temperatures. Decomposition often leads to the formation of phenols, which can appear as dark, tarry substances.[5] To mitigate this, the diazonium salt solution should be used immediately after preparation and kept consistently below 5°C.
Part 2: The Azo Coupling Reaction
The reaction between the diazonium salt and the chosen coupling component is highly sensitive to pH and the reactivity of the coupling agent.
Q4: My coupling reaction is not producing the expected color, or the yield is very low. What should I check first?
A: The most critical parameter for the azo coupling reaction is pH . The optimal pH depends entirely on the nature of your coupling component.[6]
-
For Phenolic Coupling Components (e.g., Phenol (B47542), Naphthols): A mildly alkaline pH (typically 9-10) is required.[7][8] The base deprotonates the phenol to form the much more reactive phenoxide ion, which readily attacks the diazonium salt.
-
For Aromatic Amine Coupling Components (e.g., Aniline, N,N-dimethylaniline): A mildly acidic pH (typically 4-5) is necessary.[7] In strongly acidic conditions, the amine is protonated and deactivated. In alkaline conditions, the diazonium salt can be converted to a non-reactive diazotate species. The mildly acidic range provides enough free amine for coupling without deactivating it.
Q5: Why is the position of my azo coupling not where I expected it? (e.g., ortho instead of para)
A: Azo coupling is an electrophilic aromatic substitution. The diazonium salt will preferentially attack the most electron-rich and sterically accessible position on the coupling component's ring, which is usually the para position.[9] If the para position is already occupied by another substituent, the coupling will occur at an ortho position, though this is often slower.[6]
Q6: I'm getting a mixture of products. What are the likely impurities?
A: Common impurities include:
-
Unreacted starting materials (this compound and the coupling component).
-
Phenols formed from the decomposition of the diazonium salt.
-
Byproducts from self-coupling of the aniline or coupling at incorrect positions.
-
Inorganic salts from the reaction and pH adjustments.
Effective purification is essential to remove these.
Part 3: Purification
Q7: What is the best way to purify my crude azo dye?
A: The choice of purification method depends on the properties of the dye.
-
Recrystallization: This is effective if a suitable solvent can be found that dissolves the dye at a high temperature and allows it to crystallize upon cooling, leaving impurities behind. Common solvents include ethanol, acetic acid, or solvent/water mixtures.
-
Salting Out: For water-soluble dyes, adding a saturated sodium chloride solution can decrease the dye's solubility, causing it to precipitate while inorganic impurities remain in solution.
-
Washing: Thoroughly washing the filtered crude product with cold water is crucial to remove residual acids, bases, and salts.
Quantitative Data and Optimization
Optimizing the yield of a specific azo dye requires systematic variation of key parameters. The following table outlines the critical variables and their typical starting ranges for the synthesis using this compound.
| Parameter | Stage | Variable | Typical Range | Notes |
| Temperature | Diazotization & Coupling | Reaction Temperature | 0 - 5 °C | Critical for diazonium salt stability. Use an ice-salt bath for consistent cooling.[1] |
| Stoichiometry | Diazotization | Molar Ratio (Amine : NaNO₂) | 1 : 1.05 - 1.1 | A slight excess of sodium nitrite ensures complete conversion of the amine.[10] |
| Acidity | Diazotization | Molar Ratio (Amine : HCl) | 1 : 2.5 - 3.0 | Excess acid prevents unwanted coupling between the diazonium salt and unreacted amine.[3] |
| pH | Coupling | Reaction pH | 4 - 5 (for amine couplers) | pH must be strictly controlled and monitored. Use appropriate buffers if necessary.[7] |
| 9 - 10 (for phenol couplers) | A higher pH activates the phenol but can degrade the diazonium salt if too high or if the reaction is too long.[8] | |||
| Time | Diazotization | Stirring Time | 15 - 30 min | Time after NaNO₂ addition to ensure complete reaction. |
| Coupling | Reaction Time | 30 min - 2 hours | Monitor via TLC or until precipitation ceases. |
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 2.5-3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Distilled Water
-
Starch-iodide paper
-
Ice-salt bath
Procedure:
-
In a beaker of appropriate size, add this compound (1.0 eq) and a portion of the distilled water.
-
Slowly add concentrated hydrochloric acid (2.5-3.0 eq) while stirring. The amine salt may precipitate. Add more water if needed to create a stirrable slurry.
-
Cool the mixture to 0-5°C in an ice-salt bath with vigorous and continuous stirring.
-
In a separate small beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold amine slurry over 15-20 minutes. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent loss of nitrous gases. Crucially, maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.
-
Confirm the completion of the reaction by spotting the solution onto starch-iodide paper. A distinct blue-black color indicates the presence of excess nitrous acid and a complete reaction.
-
Keep the resulting clear diazonium salt solution in the ice bath and proceed immediately to the coupling reaction.
Protocol 2: Azo Coupling (Example with a Phenolic Component)
Materials:
-
Diazonium salt solution from Protocol 1
-
Phenolic coupling component (e.g., 2-Naphthol) (1.0 eq)
-
10% Sodium Hydroxide (B78521) (NaOH) solution
-
Ice bath
Procedure:
-
In a separate beaker, dissolve the phenolic coupling component (1.0 eq) in a 10% aqueous sodium hydroxide solution. Use enough NaOH solution to fully dissolve the phenol and bring the pH to approximately 9-10.
-
Cool this solution to 0-5°C in an ice bath with efficient stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold solution of the coupling component.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Collect the crude azo dye by vacuum filtration.
-
Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless.
-
Dry the purified product in a desiccator or a low-temperature oven.
Visualized Workflows
Caption: General experimental workflow for azo dye synthesis.
References
- 1. ijirset.com [ijirset.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient and Green Route to Synthesize Azo Compounds through Methyl Nitrite [scirp.org]
- 6. Azo Coupling [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Why coupling reaction of diazonium salt with phenol requires pH aroun - askIITians [askiitians.com]
- 9. Azo coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
common side reactions in the diazotization of substituted anilines
Welcome to the technical support center for the diazotization of substituted anilines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and side reactions encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization reaction is yielding a dark-colored, oily substance instead of a clear solution, and the final product yield is low. What is the likely cause?
A1: This is a classic sign of diazonium salt decomposition, primarily through a reaction with water to form phenols.[1][2][3][4] Aryl diazonium salts are thermally unstable, and this decomposition pathway is highly favored at temperatures above the recommended 0–5 °C range.[4][5][6][7]
Troubleshooting Guide:
-
Strict Temperature Control: Maintaining a temperature of 0–5 °C is the most critical parameter for success.[4][5][6][8] Use an ice-salt bath for more effective cooling.
-
Immediate Use: Diazonium salts should be used in the subsequent reaction step immediately after preparation and should not be stored.[8][9]
-
Controlled Reagent Addition: The aqueous solution of sodium nitrite (B80452) (NaNO₂) should be added slowly and dropwise to the acidic amine solution.[8] This prevents localized temperature increases from the exothermic reaction and ensures the unstable nitrous acid is consumed as it is formed.[10][11][12]
Experimental Protocol: Standard Diazotization of Aniline (B41778)
-
Dissolve the primary aromatic amine (1 equivalent) in a mineral acid (e.g., HCl, H₂SO₄) (2.5-3 equivalents) and water in a reaction vessel.
-
Cool the solution to 0–5 °C in an ice-salt bath with vigorous and constant stirring.
-
Prepare a concentrated aqueous solution of sodium nitrite (1 equivalent).
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the tip of the addition funnel or pipette is below the surface of the liquid.
-
Continuously monitor the temperature to ensure it does not rise above 5 °C.[8]
-
After the addition is complete, stir for an additional 15-30 minutes at 0–5 °C.
-
The resulting cold solution containing the diazonium salt is now ready for immediate use in subsequent reactions.
Q2: I'm observing an unexpected, often brightly colored, precipitate during the diazotization step. What is this side product?
A2: This is likely due to a coupling reaction between the newly formed diazonium salt and unreacted aniline still present in the mixture. This side reaction can form two types of products:
-
Triazenes: Formed by the attack of the unreacted amine's nitrogen atom on the terminal nitrogen of the diazonium salt. This reaction is favored in solutions that are not sufficiently acidic (neutral or weakly acidic).[13][14]
-
Azo Compounds (Self-Coupling): The diazonium ion acts as an electrophile and attacks the electron-rich aromatic ring of an unreacted aniline molecule, forming a colored azo dye.[15][16][17]
Troubleshooting Guide:
-
Maintain High Acidity: Use a stoichiometric excess of mineral acid (typically 2.5 to 3 equivalents).[9][14] The excess acid protonates the amino group of any unreacted aniline, forming an ammonium (B1175870) salt. This deactivates the aromatic ring towards electrophilic attack and prevents the nitrogen from acting as a nucleophile, thus inhibiting both triazene (B1217601) and azo compound formation.[14]
-
Ensure Complete Dissolution: Confirm that the starting aniline is fully dissolved and protonated in the acid solution before beginning the addition of sodium nitrite.
Q3: How do different substituents on the aniline ring affect the reaction and the stability of the diazonium salt?
A3: Substituents on the aromatic ring have a significant electronic effect on the stability of the aryl diazonium salt and the reaction's success.[18]
-
Electron-Donating Groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups increase the stability of the diazonium salt, often through resonance delocalization of the positive charge.[18] However, they also make the starting amine more reactive, increasing the risk of self-coupling if conditions are not carefully controlled.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or carboxyl (-COOH) decrease the basicity of the aniline, making the initial nitrosation step more difficult.[19] They also destabilize the resulting diazonium cation by intensifying its positive charge.[18] While generally destabilizing, a para-nitro group can sometimes form a more thermally stable, isolable salt, though its decomposition can be dangerously exothermic.[18]
Data Presentation: Effect of Substituents on Diazonium Salt Stability
| Substituent Type | Position | Effect on Stability | Common Issues & Considerations |
| Electron-Donating (e.g., -OCH₃, -CH₃) | Ortho, Para | Increased Stability | Higher risk of azo self-coupling. Requires strict acidity and temperature control. |
| Meta | Minor Effect | Standard conditions are usually effective. | |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Ortho, Para | Decreased Stability | Diazotization can be sluggish. May require stronger acids or longer reaction times.[19] |
| Meta | Decreased Stability | Salt is less stable than the unsubstituted version. |
Q4: How can I improve the overall safety and stability of the reaction, especially if I need a more robust intermediate?
A4: The instability and potential explosive nature of diazonium salts are serious safety concerns, especially if there is any attempt to isolate them.[4][9]
-
Never Isolate Diazonium Halides: Diazonium chlorides and bromides should never be isolated as dry solids, as they are shock-sensitive and can explode.[4] All reactions should be performed in solution.
-
Use Stabilizing Counter-Ions: For applications requiring a more stable or even isolable diazonium salt, changing the counter-ion is a standard strategy.[8][18] Replacing chloride (Cl⁻) with tetrafluoroborate (B81430) (BF₄⁻) or tosylate (TsO⁻) results in salts with significantly greater thermal stability.[9][18]
Experimental Protocol: Preparation of a Stabilized Benzenediazonium (B1195382) Tetrafluoroborate
-
Dissolve aniline (1 equivalent) in an aqueous solution of tetrafluoroboric acid (HBF₄) (2.5 equivalents).
-
Cool the mixture to 0–5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1 equivalent).
-
The benzenediazonium tetrafluoroborate often precipitates from the solution as a white solid.
-
The solid can be collected by filtration, washed with cold ether, and dried in air. This salt is considerably more stable than its chloride counterpart but should still be handled with care.[9]
Visualized Workflows and Mechanisms
Reaction Pathways
The following diagrams illustrate the primary diazotization mechanism and the pathways of the most common side reactions.
Caption: The main reaction pathway for the diazotization of anilines.
Caption: Common side reactions originating from the aryl diazonium ion.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving common issues during diazotization.
Caption: A step-by-step guide for troubleshooting diazotization reactions.
References
- 1. sarthaks.com [sarthaks.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Diazotization Reaction Mechanism: Steps, Types & Applications [vedantu.com]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. byjus.com [byjus.com]
- 12. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 13. Triazenes - Wikipedia [en.wikipedia.org]
- 14. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 15. youtube.com [youtube.com]
- 16. Khan Academy [khanacademy.org]
- 17. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 18. benchchem.com [benchchem.com]
- 19. lkouniv.ac.in [lkouniv.ac.in]
Technical Support Center: Purification of 2-Chloro-5-methylaniline Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are detailed methodologies and data to address specific issues encountered during the purification of 2-Chloro-5-methylaniline and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by the reduction of 4-chloro-2-nitrotoluene?
A1: The most common impurities include unreacted starting material (4-chloro-2-nitrotoluene), isomeric impurities such as other chloro-methylaniline isomers, and oxidation byproducts.[1] The presence of these impurities can affect the yield and purity of subsequent reactions.
Q2: My purified this compound is discolored (yellow to brown). What is the cause and how can I fix it?
A2: Discoloration is typically due to the oxidation of the aniline (B41778) functional group, which can be initiated by exposure to air and light.[1][2] To decolorize your sample, you can try recrystallization with the addition of activated charcoal or a small amount of a reducing agent like sodium dithionite.[1] For liquid products, vacuum distillation, potentially over a small amount of zinc dust, can be effective in removing colored impurities and preventing oxidation during heating.[1]
Q3: How can I remove unreacted starting material that has a similar polarity to my this compound product?
A3: An acid-base extraction is a highly effective method. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute aqueous acid like 1M HCl. The basic this compound will be protonated and move into the aqueous layer as its ammonium (B1175870) salt, leaving the less basic or neutral impurities in the organic layer. The aniline can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
Q4: What are the potential byproducts when using this compound in a Sandmeyer reaction?
A4: In Sandmeyer reactions, which proceed via a radical-nucleophilic aromatic substitution mechanism, common byproducts can include biaryl compounds formed from the coupling of two aryl radicals.[3] Additionally, incomplete diazotization can leave residual starting material in the product mixture.
Troubleshooting Guides
Problem: Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is sufficiently basic (pH > 9) during the final extraction step to fully deprotonate the aniline and maximize its transfer to the organic phase.[1] Use multiple extractions with smaller volumes of organic solvent for better efficiency. |
| Incomplete Precipitation During Recrystallization | Ensure the chosen solvent system has a steep solubility curve for your product (i.e., high solubility at high temperature and low solubility at low temperature). Cooling the solution slowly can improve crystal formation and yield. |
| Product Adsorption on Silica (B1680970) Gel | Anilines can bind strongly to the acidic silanol (B1196071) groups on silica gel during column chromatography, leading to streaking and low recovery.[1] Deactivate the silica gel by pre-treating it with a small amount of a tertiary amine (e.g., triethylamine) in the eluent. |
Problem: Persistent Impurities
| Impurity Type | Recommended Purification Method |
| Isomeric Impurities | Fractional distillation under reduced pressure is often effective if the boiling points of the isomers are sufficiently different. For isomers with very similar physical properties, preparative HPLC may be necessary. |
| Oxidation Products | Recrystallization with activated charcoal is effective for solid products. For liquids, vacuum distillation is recommended.[1] |
| Unreacted Acylating Agent (after acylation) | If the acylating agent is an acid chloride or anhydride, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) will hydrolyze and remove the excess reagent. |
Purification Techniques: Data and Protocols
Comparison of Purification Methods
The following table summarizes the general efficacy of common purification techniques for substituted anilines. The optimal method will depend on the specific impurities present and the scale of the reaction.
| Purification Method | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Limitations |
| Vacuum Distillation | >90 | >99.5 | Excellent for volatile and thermally stable compounds; highly scalable.[4] | Not suitable for thermally labile compounds; may not separate isomers with very close boiling points.[4] |
| Recrystallization | 70-90 | >99.8 | Can yield very high purity for solid compounds. | Yield can be lower compared to distillation. Finding a suitable solvent can be time-consuming.[4] |
| Column Chromatography | Variable | >99 | Highly effective for separating compounds with different polarities. | Can be less scalable and more time-consuming. Product loss can occur due to adsorption.[1] |
| Acid-Base Extraction | >95 | Variable | Excellent for removing non-basic impurities. | Does not separate the desired aniline from other basic impurities. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol is suitable for purifying crude this compound from non-volatile impurities and colored byproducts.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry.
-
Sample Preparation: Place the crude this compound in the distillation flask. Adding a small amount of zinc dust can help prevent oxidation during heating.
-
Distillation:
-
Product Collection: Collect the purified, colorless liquid in a pre-weighed receiving flask.
Protocol 2: Recrystallization of a Solid Derivative of this compound (e.g., an anilide)
This protocol is for purifying a solid reaction product of this compound.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold. Ethanol/water or hexane/ethyl acetate are common solvent pairs for recrystallization.[7]
-
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.
Protocol 3: Column Chromatography
This method is useful for separating this compound from impurities with different polarities.
-
Stationary Phase and Eluent Selection:
-
Use silica gel as the stationary phase.
-
Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common.
-
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) can be used for better separation.
-
Fraction Collection: Collect fractions and monitor the separation by TLC to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
General Purification Workflow for this compound Reaction Products
Caption: A general workflow for the purification of this compound reaction products.
Troubleshooting Logic for Discolored Product
Caption: A decision-making diagram for troubleshooting a discolored product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 6. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Suzuki Coupling Reactions with Chloroanilines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving chloroaniline substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my Suzuki coupling reaction with a chloroaniline failing or giving low yields?
Low yields or reaction failure with chloroanilines are common challenges primarily due to the high bond dissociation energy of the C-Cl bond, making the oxidative addition step in the catalytic cycle difficult.[1] Chloroanilines are generally less reactive than their bromo- or iodo- counterparts.[1] Other contributing factors can include catalyst deactivation, suboptimal reaction conditions, or the presence of side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: For unreactive chloroanilines, a highly active catalyst system is essential. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Consider using a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine (B1218219) ligand. Buchwald-type ligands (e.g., SPhos, XPhos) are known to be particularly effective for activating C-Cl bonds.[2]
-
Base and Solvent Choice: The base is crucial for activating the boronic acid to facilitate the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases such as Na₂CO₃. The choice of solvent is also critical, with anhydrous, polar aprotic solvents like dioxane, THF, or toluene (B28343) (often with a small amount of water) being commonly used.[2]
-
Reaction Temperature: Higher reaction temperatures (typically 80-120 °C) are often required to overcome the activation energy for the C-Cl bond cleavage.[3]
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions like homocoupling.[2]
2. What are the most common side reactions and how can I minimize them?
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. It is often promoted by the presence of water and high temperatures.
-
Mitigation: Use boronic esters (e.g., pinacol (B44631) esters) or trifluoroborate salts, which are more stable. Running the reaction under anhydrous conditions (if possible for your specific system) can also help.[2]
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. It is often caused by the presence of oxygen or Pd(II) species.
-
Mitigation: Thoroughly degas your solvents and reaction mixture before adding the catalyst. Using a Pd(0) source directly or ensuring the efficient in-situ reduction of a Pd(II) precatalyst can minimize homocoupling.[2]
-
-
Dehalogenation: This involves the replacement of the chlorine atom with a hydrogen atom on the aniline (B41778) starting material.
-
Mitigation: This can be promoted by certain solvents or bases. If dehalogenation is a significant issue, consider screening different solvent and base combinations.
-
3. My chloroaniline substrate has other functional groups. How do I ensure compatibility?
The Suzuki coupling is known for its good functional group tolerance. However, certain groups can interfere. The primary amine of the aniline itself can sometimes coordinate to the palladium center, potentially inhibiting the catalyst. Using bulky ligands can help mitigate this by sterically shielding the metal.[2] For base-sensitive functional groups, a milder base like KF might be a suitable alternative.[4]
4. How do I choose the optimal catalyst loading?
While higher catalyst loading can sometimes improve yields for challenging substrates, it also increases costs and the potential for side reactions. It is generally advisable to start with a catalyst loading of 1-2 mol% of the palladium precursor and a ligand-to-metal ratio of 1:1 to 2:1. If the reaction is sluggish, the catalyst loading can be incrementally increased.
Quantitative Data on Reaction Conditions
The following tables summarize representative data for the Suzuki coupling of chloroanilines with phenylboronic acid under various conditions. Please note that yields are highly dependent on the specific substrates and reaction parameters.
Table 1: Comparison of Catalysts and Ligands for the Suzuki Coupling of 4-Chloroaniline with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane (B91453) | 110 | 18 | 92 |
| 3 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene | 100 | 16 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <40 |
Table 2: Influence of the Base on the Suzuki Coupling of 4-Chloroanisole with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Conversion (%) |
| 1 | Pd(OAc)₂ (0.5) | Triazolium Salt (0.5) | Cs₂CO₃ (1.5) | DMF | 100 | 2 | 15 |
| 2 | Pd(OAc)₂ (0.5) | Triazolium Salt (0.5) | K₂CO₃ (1.5) | DMF | 100 | 2 | 12 |
| 3 | Pd(OAc)₂ (0.5) | Triazolium Salt (0.5) | K₃PO₄ (1.5) | DMF | 100 | 2 | 20 |
| 4 | Pd(OAc)₂ (0.5) | Triazolium Salt (0.5) | tBuOK (1.5) | DMF | 100 | 2 | 30 |
Data adapted from a study on a structurally similar aryl chloride, 4-chloroanisole, to illustrate the effect of the base.[5][6]
Experimental Protocols
General Protocol for the Suzuki Coupling of a Chloroaniline with an Arylboronic Acid
This protocol provides a starting point for the optimization of the Suzuki coupling of a chloroaniline with an arylboronic acid using a Pd₂(dba)₃/SPhos catalyst system.
Materials:
-
Chloroaniline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
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Anhydrous 1,4-dioxane (5 mL)
-
Degassed water (0.5 mL)
-
Schlenk flask or sealed vial
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the chloroaniline, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
References
Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Chloro-5-methylaniline
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the catalytic coupling of 2-Chloro-5-methylaniline.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most suitable for functionalizing this compound?
A1: The most effective and commonly employed methods for functionalizing this compound are Palladium-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide variety of amines.[1][2]
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds using boronic acids or esters.[3][4][5]
Q2: What are the primary challenges when using this compound as a substrate?
A2: The primary challenges stem from the electronic and steric properties of the substrate. Aryl chlorides are generally less reactive than the corresponding bromides or iodides.[6][7] The presence of the ortho-chloro and meta-methyl groups can introduce steric hindrance, potentially slowing down the catalytic reaction.
Q3: How do I choose the right catalyst system for my reaction?
A3: The optimal catalyst system is highly dependent on the specific reaction. Key factors to consider are:
-
Palladium Precursor: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladacycles) can influence catalyst activation and stability.[8]
-
Ligand: The ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[8][9][10]
-
Base: The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu are common in Buchwald-Hartwig aminations, while weaker inorganic bases like K₃PO₄ or K₂CO₃ are often used in Suzuki couplings.[8][10][11]
Q4: Can I use aqueous conditions for these coupling reactions?
A4: Yes, recent advancements have enabled palladium-catalyzed aminations to be conducted in aqueous micellar conditions, which can be a more sustainable approach.[12] Similarly, Suzuki reactions can often be performed in water or mixed aqueous systems, which can be beneficial for water-soluble substrates.[5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low or No Conversion | Inactive Catalyst: The active Pd(0) species is not being generated efficiently. | • Ensure a strictly inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is air-sensitive.[8][10]• Use a fresh source of palladium or consider an air-stable precatalyst.[8]• Degas the solvent thoroughly before use.[8] |
| Inefficient Ligand: The chosen ligand may not be suitable for the sterically hindered substrate. | • Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to promote reductive elimination.[1][9] | |
| Inappropriate Base: The base may be too weak or poorly soluble. | • For Buchwald-Hartwig reactions, consider a stronger base like NaOtBu or LiHMDS.[8][13]• For Suzuki couplings, ensure the base (e.g., K₃PO₄, Cs₂CO₃) is finely powdered and anhydrous for better solubility and reactivity.[8] | |
| Formation of Side Products (e.g., Hydrodehalogenation) | Slow Reductive Elimination: The desired C-N or C-C bond formation is slower than competing side reactions. | • Increase the steric bulk of the phosphine ligand to accelerate reductive elimination.[1]• Optimize the reaction temperature; sometimes a lower temperature can suppress side reactions. |
| Presence of Water/Oxygen: Traces of water or oxygen can lead to catalyst deactivation and side product formation. | • Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[10] | |
| Reaction Stalls Prematurely | Catalyst Decomposition: The catalyst may not be stable under the reaction conditions. | • Lower the reaction temperature if possible.• Screen different ligands that may offer greater stability to the palladium center. |
| Inhibition by Reactants or Products: The starting material or product may be inhibiting the catalyst. | • Adjust the stoichiometry of the reactants. An excess of the amine or boronic acid can sometimes be beneficial.[14] |
Data Presentation: Catalyst System Comparison
The following tables summarize recommended starting conditions for the cross-coupling of this compound based on literature for similar substrates. Optimization will likely be necessary for specific coupling partners.
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | XPhos / SPhos | NaOtBu / K₃PO₄ | Toluene / Dioxane | 80 - 110 | A robust system for challenging aryl chlorides.[9] |
| Pd(OAc)₂ | RuPhos / BrettPhos | LiHMDS / Cs₂CO₃ | 2-MeTHF / Toluene | 80 - 100 | Good for a broad range of primary and secondary amines.[8] |
| G3/G4 Precatalysts | Adherent Ligand | K₂CO₃ / K₃PO₄ | Dioxane / THF | 70 - 100 | Air-stable precatalysts offer reliable generation of the active catalyst.[8] |
Table 2: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Palladium Source | Ligand | Base | Solvent System | Temperature (°C) | Notes |
| Pd(PPh₃)₄ | (none) | Na₂CO₃ / K₂CO₃ | Toluene/Ethanol/H₂O | 80 - 100 | A classic system, though may require higher catalyst loading.[7] |
| Pd(OAc)₂ | SPhos / XPhos | K₃PO₄ / Cs₂CO₃ | Dioxane / Toluene | 80 - 110 | Highly active for coupling of aryl chlorides.[8] |
| PdCl₂(dppf) | (none) | K₂CO₃ | Dioxane/H₂O | 90 - 110 | Often effective for a range of aryl halides.[3] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Seal the tube, then evacuate and backfill with argon three times.
-
Under a positive flow of argon, add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water or saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for catalyst selection and optimization.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
minimizing by-product formation in 2-Chloro-5-methylaniline reactions
Welcome to the Technical Support Center for 2-Chloro-5-methylaniline reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize by-product formation in their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during reactions with this compound, providing potential causes and recommended solutions in a question-and-answer format.
Acylation Reactions
Q1: My acylation reaction of this compound with acetic anhydride (B1165640) is producing a significant amount of a hard-to-remove impurity alongside my desired N-acetyl product. What is this by-product and how can I avoid it?
A1: A common by-product in the acylation of anilines is the di-acylated product. The initial N-acylation activates the aromatic ring, making it susceptible to a second acylation, especially under forcing conditions.
Troubleshooting Steps:
-
Control Molar Ratio: Avoid using a large excess of the acylating agent. A molar ratio closer to 1:1 (aniline to acylating agent) is recommended to favor mono-acylation.
-
Temperature Management: High temperatures can promote di-acylation. Consider running the reaction at a lower temperature, for instance, starting at 0°C and slowly warming to room temperature.
-
Choice of Base: The presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is crucial to neutralize the acid formed during the reaction. Ensure the base is added and mixed thoroughly before the addition of the acylating agent.
Q2: The yield of my Friedel-Crafts acylation of N-acetyl-2-chloro-5-methylaniline is very low, and I observe multiple spots on my TLC plate. What are the likely side products?
A2: Low yields and multiple products in Friedel-Crafts acylations of substituted anilines can be attributed to several factors, including the formation of isomeric products and potential rearrangement reactions. The directing effects of the chloro and N-acetyl groups on the aromatic ring will influence the position of the incoming acyl group.
Potential By-products and Solutions:
| Potential By-product | Formation Conditions | Recommended Action |
| Isomeric Products | The combination of the ortho-directing chloro group and the ortho, para-directing N-acetyl group can lead to a mixture of isomers. | Optimize the choice of Lewis acid catalyst and solvent to improve regioselectivity. Sterically bulky acylating agents may also favor the formation of a single isomer. |
| De-acetylation Product | Harsh Lewis acids or prolonged reaction times at elevated temperatures can lead to the cleavage of the N-acetyl group, regenerating the starting aniline (B41778) which can then react further or complicate purification. | Use a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or perform the reaction at a lower temperature. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Poly-acylated Products | Although less common than in alkylations, poly-acylation can occur if the reaction conditions are too harsh. | Reduce the stoichiometry of the acylating agent and the Lewis acid. |
Diazotization Reactions
Q3: My diazotization of this compound results in a dark-colored, tarry substance and a low yield of the desired diazonium salt. What is causing this decomposition?
A3: The formation of dark, insoluble by-products in diazotization reactions is often due to the decomposition of the unstable diazonium salt or side reactions like azo coupling.
Troubleshooting Steps:
-
Strict Temperature Control: Diazonium salts are notoriously unstable at elevated temperatures. It is critical to maintain the reaction temperature between 0-5°C throughout the addition of sodium nitrite (B80452) and for the duration of the reaction.
-
Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aniline. This prevents localized overheating and a buildup of nitrous acid, which can lead to side reactions.
-
Adequate Acidity: Ensure a sufficient excess of strong acid (e.g., hydrochloric or sulfuric acid) is present. This is necessary to fully protonate the aniline and to generate the nitrous acid in situ. A patent for a similar compound suggests a molar ratio of aniline to sulfuric acid of 1:3-4.[1]
-
Avoid Excess Nitrous Acid: Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents).[1] After the reaction, any remaining nitrous acid should be quenched, for example, with sulfamic acid or urea (B33335), to prevent unwanted side reactions.
Q4: I am observing the formation of an insoluble yellow precipitate during the diazotization of this compound. What is this and how can I prevent it?
A4: A yellow precipitate could be a triazene (B1217601) by-product, formed from the reaction of the diazonium salt with unreacted aniline.
Preventative Measures:
-
Ensure Complete Dissolution/Suspension of the Amine: The aniline salt should be fully dissolved or finely suspended in the acidic medium before the addition of sodium nitrite begins. This ensures that the diazotization reaction is faster than the coupling side reaction.
-
Maintain Low Temperature: As with general decomposition, low temperatures (0-5°C) disfavor the formation of triazenes.
-
Stoichiometric Control: Precise control over the stoichiometry of the reactants is crucial. Ensure all the aniline has been converted to the diazonium salt before proceeding to the next step.
Frequently Asked Questions (FAQs)
Q: What are the most common by-products to expect in reactions involving this compound?
A: The most common by-products depend on the specific reaction:
-
Acylation: Di-acylated aniline, and in the case of Friedel-Crafts reactions, isomeric products.
-
Diazotization: Azo compounds (from coupling of the diazonium salt with unreacted aniline or other aromatic species), phenols (from reaction with water), and various decomposition products if the temperature is not strictly controlled.
-
Alkylation: Poly-alkylated products (di- and tri-alkylation) are very common. Over-alkylation can be a significant issue.
Q: How can I purify my product from these by-products?
A:
-
Column Chromatography: This is a very effective method for separating isomers and products with different polarities, such as mono- and di-acylated anilines.
-
Recrystallization: If the desired product is a solid and has significantly different solubility from the by-products in a particular solvent system, recrystallization can be a highly effective purification technique.
-
Distillation: For liquid products, distillation under reduced pressure can be used to separate components with different boiling points.
-
Acid-Base Extraction: Unreacted aniline can be removed from a reaction mixture by washing the organic layer with a dilute acid solution.
Q: Are there any general tips to minimize by-product formation in this compound reactions?
A:
-
Protecting Groups: For reactions involving the aromatic ring, it is often advantageous to first protect the amino group, for example, by converting it to an acetamide. This moderates the activating effect of the amino group and can prevent side reactions like oxidation and polysubstitution.
-
Inert Atmosphere: For many reactions, particularly those involving organometallic reagents or catalysts, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
High-Purity Reagents: Ensure that your starting materials, reagents, and solvents are of high purity and are anhydrous where necessary. Impurities can lead to unexpected side reactions.
-
Reaction Monitoring: Closely monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). This will help you to determine the optimal reaction time and avoid the formation of by-products due to prolonged reaction times or excessive heating.
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acetic Anhydride
This protocol describes a general procedure for the N-acetylation of this compound.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-chloro-5-methylphenyl)acetamide.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Diazotization of this compound
This protocol is adapted from a procedure for a structurally similar compound and should be optimized for this compound.[1]
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Urea or Sulfamic Acid
Procedure:
-
In a flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid (3-4 eq) to water and cool the solution to 0-5°C in an ice/salt bath.
-
Slowly add this compound (1.0 eq) to the cold acid solution while maintaining the temperature between 0-5°C. Stir until the aniline is fully dissolved or a fine suspension is formed.
-
Prepare a solution of sodium nitrite (1.05-1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C.
-
The resulting diazonium salt solution is typically used immediately in the subsequent reaction.
-
To quench any excess nitrous acid, a small amount of urea or sulfamic acid can be added until a starch-iodide paper test is negative.
Visualizations
Caption: Experimental workflow for the N-acylation of this compound.
Caption: Troubleshooting logic for diazotization of this compound.
References
stability of 2-Chloro-5-methylaniline under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Chloro-5-methylaniline under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by exposure to light, air (oxygen), strong oxidizing agents, and incompatible pH conditions.[1][2] Like many primary aromatic amines, it is susceptible to oxidation, which can be accelerated by these factors.
Q2: How should this compound be stored to ensure its stability?
A2: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.[2] For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Q3: Is this compound stable in aqueous solutions?
A3: this compound has limited stability in aqueous solutions, particularly under acidic conditions. Aromatic amines are generally more stable in neutral or slightly basic aqueous solutions. Hydrolysis is not expected to be a significant degradation pathway as the molecule lacks readily hydrolyzable functional groups.[3]
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of solid this compound (e.g., turning brown) | Oxidation due to prolonged exposure to air and/or light. | Store the compound in a tightly sealed, opaque container under an inert atmosphere. For ongoing experiments, prepare fresh solutions from solid material that has been properly stored. |
| Unexpected peaks in HPLC analysis of a recently prepared solution | Degradation of the compound. This could be due to the use of an acidic solvent, exposure to strong light during preparation, or contamination with an oxidizing agent. | Prepare solutions fresh before use. Use neutral or slightly basic solvents if the experimental conditions allow. Protect the solution from light by using amber vials or covering the container with aluminum foil. Ensure all glassware is clean and free of oxidizing contaminants. |
| Inconsistent results in reactions involving this compound | Degradation of the starting material. The purity of this compound may have been compromised prior to use. | Verify the purity of the this compound using a suitable analytical method (e.g., HPLC, GC-MS) before starting the experiment. If necessary, purify the compound. |
| Precipitate formation in an acidic reaction mixture | Formation of a salt of this compound, which may have lower solubility. This is not necessarily degradation. | Confirm the identity of the precipitate. If it is the salt, ensure the reaction solvent can accommodate it, or adjust the pH if the reaction allows. |
Stability Data
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following tables provide an illustrative example of expected stability trends based on the known behavior of primary aromatic amines. These are not experimental results for this specific compound.
Table 1: Illustrative Thermal Stability of this compound (Solid State)
| Temperature | Time (Days) | Purity (%) | Appearance |
| 25°C (Room Temp) | 30 | >99 | White to off-white crystalline solid |
| 40°C | 30 | 98 | Slight discoloration |
| 60°C | 30 | 95 | Noticeable browning |
Table 2: Illustrative pH Stability of this compound in Aqueous Solution at 25°C
| pH | Time (Hours) | Recovery (%) |
| 3 | 24 | 85 |
| 5 | 24 | 92 |
| 7 | 24 | 98 |
| 9 | 24 | 99 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat a solution of the compound at 80°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
4. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Visualizations
Degradation Pathway of this compound
Caption: Proposed oxidative degradation pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting forced degradation studies.
References
effect of temperature on the diazotization of 2-Chloro-5-methylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the diazotization of 2-Chloro-5-methylaniline. The information is presented in a practical question-and-answer format to directly address common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of this compound, and why is it so critical?
A1: The optimal temperature range for the diazotization of this compound is strictly maintained between 0-5 °C.[1][2] This low temperature is essential because the resulting 2-chloro-5-methylbenzenediazonium salt is thermally unstable.[1] At temperatures above 5 °C, the diazonium salt will begin to decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, most notably 2-chloro-5-methylphenol.[3] This decomposition significantly reduces the yield of the desired diazonium salt for subsequent reactions.
Q2: What are the common visual indicators of a failed or poorly controlled diazotization reaction?
A2: A successful diazotization reaction of this compound should result in a pale-yellow solution.[4] The formation of a dark brown or black color, or the appearance of an oily layer, often indicates decomposition of the diazonium salt.[2] This is typically a result of the reaction temperature exceeding the optimal 0-5 °C range. Excessive foaming or vigorous gas evolution (nitrogen) during or after the addition of the nitrite (B80452) solution is another clear sign of diazonium salt decomposition.[2]
Q3: What are the primary side products formed if the temperature is not properly controlled?
A3: The primary and most common side product formed from the decomposition of the 2-chloro-5-methylbenzenediazonium salt at elevated temperatures is 2-chloro-5-methylphenol. This occurs through the reaction of the diazonium salt with water in the reaction mixture.[3] Additionally, other unwanted side reactions can occur, such as the coupling of the newly formed diazonium salt with the unreacted this compound to form azo compounds, which can contribute to the formation of colored impurities.
Q4: How can I improve the yield of the diazonium salt?
A4: To maximize the yield of the diazonium salt, consider the following:
-
Strict Temperature Control: Employ an ice-salt bath to maintain the internal reaction temperature between 0-5 °C throughout the addition of the sodium nitrite solution.[2]
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and at a slow, controlled rate to manage the exothermic nature of the reaction and prevent localized heating.
-
Adequate Acidity: Ensure a sufficient excess of a strong mineral acid, such as hydrochloric acid, is used. This is crucial for the complete conversion of sodium nitrite to nitrous acid and to protonate the starting amine, preventing it from participating in side reactions.
-
Reagent Quality: Use high-purity this compound and a freshly prepared solution of sodium nitrite.
Q5: Is it possible to perform the diazotization of this compound at room temperature?
A5: While some specialized protocols for certain aromatic amines using different reagents or flow chemistry setups have been explored at room temperature, the standard and most reliable method for the diazotization of this compound in an aqueous acidic medium requires low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5][6] Attempting this reaction at room temperature using conventional methods will likely lead to rapid decomposition and a very low yield of the desired product.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no yield of the desired product in the subsequent reaction. | 1. Decomposition of the diazonium salt due to high temperature. 2. Incomplete diazotization. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 2. Ensure slow, dropwise addition of the sodium nitrite solution.3. Verify the use of a sufficient excess of strong mineral acid.4. Use fresh, high-quality reagents. |
| The reaction mixture turns dark brown or black. | 1. Significant decomposition of the diazonium salt. 2. Formation of azo dye byproducts from side reactions. | 1. Immediately check and lower the reaction temperature. 2. Ensure the rate of sodium nitrite addition is not too fast.3. Confirm that the acidity of the reaction medium is sufficient to fully protonate the starting amine. |
| Excessive foaming or gas evolution. | Rapid decomposition of the diazonium salt, releasing nitrogen gas. | 1. Immediately cool the reaction mixture. 2. Slow down or temporarily stop the addition of the sodium nitrite solution until the reaction is under control. |
| Solid precipitates out of the solution during the reaction. | 1. The hydrochloride salt of this compound is not fully dissolved.2. The diazonium salt itself is precipitating. | 1. Ensure enough acid is used to form the soluble salt. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.2. This can be normal if the diazonium salt has limited solubility. Continue with the next step, ensuring the mixture is well-stirred. |
Data Presentation
Table 1: Qualitative Effect of Temperature on the Diazotization of this compound
| Temperature Range | Expected Outcome | Key Observations |
| 0-5 °C | Optimal for Diazonium Salt Formation | Pale-yellow solution, minimal gas evolution, high yield of the diazonium salt. |
| 5-15 °C | Onset of Decomposition | Gradual darkening of the solution, slight increase in gas evolution, reduced yield. |
| >15 °C | Rapid Decomposition | Rapid darkening to brown/black, significant foaming and nitrogen evolution, very low to no yield of the desired product, formation of phenolic byproducts. |
Experimental Protocol
This protocol outlines a standard laboratory procedure for the diazotization of this compound for in-situ use in subsequent reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a stirrer and a thermometer, add this compound.
-
Add a mixture of concentrated hydrochloric acid and distilled water. Stir the mixture to dissolve the amine. The hydrochloride salt may form a fine slurry.
-
-
Cooling:
-
Place the flask in an ice-salt bath and cool the stirred mixture to an internal temperature of 0-5 °C. It is crucial to maintain this temperature throughout the reaction.
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve a slight molar excess (e.g., 1.05 equivalents) of sodium nitrite in cold distilled water.
-
-
Diazotization:
-
Transfer the cold sodium nitrite solution to a dropping funnel.
-
Add the sodium nitrite solution dropwise to the cold, vigorously stirred amine salt suspension over a period of 30-45 minutes.
-
Carefully monitor the internal temperature and ensure it does not rise above 5 °C. The reaction is exothermic.
-
-
Reaction Completion:
-
After the addition of the sodium nitrite solution is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.
-
The resulting pale-yellow solution of 2-chloro-5-methylbenzenediazonium chloride should be kept cold and used immediately in the subsequent synthetic step.
-
Visualizations
Caption: Experimental workflow for the diazotization of this compound.
References
- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. CN112358404B - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]
Validation & Comparative
Performance of 2-Chloro-5-methylaniline in Dye Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high-performance dyes is a cornerstone of various scientific disciplines, including biomedical research and diagnostics. The selection of precursor molecules is critical in determining the final properties of a dye, such as its color, intensity, and stability. Among the vast array of intermediates, chloro-substituted methylanilines are a significant class of compounds used in the production of azo dyes. This guide provides a comparative analysis of 2-Chloro-5-methylaniline and its isomers in the context of dye synthesis, supported by available experimental data.
Introduction to Chloro-methylanilines in Dye Synthesis
Chloro-methylanilines, also known as chlorotoluidines, are aromatic amines that serve as essential diazotization components in the synthesis of azo dyes. The position of the chlorine and methyl substituents on the aniline (B41778) ring significantly influences the electronic and steric properties of the molecule. These variations, in turn, affect the reactivity of the corresponding diazonium salt and the spectroscopic characteristics of the resulting dye, such as its absorption maximum (λmax) and molar absorptivity. The stability of the dye, often measured by its light and wash fastness, is also impacted by the isomeric form of the chloro-methylaniline used.
Comparative Performance Data
| Isomer | Coupling Partner | Yield (%) | λmax (nm) | Solvent | Reference |
| This compound | 4,4'-(2,2,2-trichloroethane-1,1-diyl)bis(chlorobenzene) derivatives | 65-67 | Not Specified | Not Specified | [1] |
| 2-Chloroaniline | Phenol | Not Specified | ~400-450 | Various | [2] |
| 4-Chloroaniline | Theophylline | 60 | 424 | Acetone | [3] |
| 2-Chloro-paraphenylene-diamine | 2,4-acetoacet-xylidine | 91 | Not Specified | Not Specified | [4] |
| 2,4,5-Trichloroaniline | 2,4-acetoacet-xylidine | Not Specified | Not Specified | Not Specified | [4] |
| Generic Chloro-benzothiazole aniline | 5-methyl-2,4-dihydro-3H-pyrazol-3-one | 62 | 380-460 | DMF, DMSO | [5] |
Note: The performance of dye synthesis is highly dependent on the specific coupling agent and reaction conditions. The data presented is a collation from different studies and should be interpreted as indicative rather than a direct comparison under standardized conditions.
Influence of Isomeric Position on Dye Properties
The position of the chlorine and methyl groups on the aniline ring has a predictable effect on the resulting dye's properties.
-
Electron-donating and -withdrawing effects: The methyl group is electron-donating, while the chlorine atom is electron-withdrawing. The interplay of these effects at different positions on the aromatic ring influences the electron density of the diazonium salt, which in turn affects the coupling reaction and the electronic transitions within the final dye molecule.
-
Steric Hindrance: The position of the substituents can cause steric hindrance, which may affect the rate and yield of the coupling reaction. For instance, substituents ortho to the amino group can sterically hinder the diazotization and coupling steps.
-
Solubility and Fastness: The overall polarity and molecular structure, dictated by the isomer used, can influence the solubility of the dye in different solvents and its affinity for various substrates, thereby affecting its fastness properties. Generally, factors that increase the planarity and conjugation of the dye molecule can lead to improved light fastness.
Experimental Protocols
The synthesis of azo dyes from chloro-methylaniline isomers generally follows a two-step process: diazotization of the amine followed by coupling with a suitable aromatic compound.
General Diazotization Procedure
-
Dissolve the chloro-methylaniline isomer in a mixture of a strong acid (e.g., hydrochloric acid) and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
General Azo Coupling Procedure
-
Dissolve the coupling agent (e.g., a phenol, naphthol, or another aromatic amine) in a suitable solvent, which may be acidic or basic depending on the nature of the coupling agent.
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
Maintain the temperature below 5 °C throughout the addition process.
-
The azo dye will typically precipitate out of the solution. The reaction mixture is stirred for a period to ensure complete reaction.
-
The precipitated dye is then collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent may be performed for purification.
Logical Workflow and Signaling Pathways
The synthesis of azo dyes from chloro-methylaniline isomers is a well-established chemical process. The logical workflow can be visualized as a sequence of chemical transformations.
Caption: General workflow for the synthesis and analysis of azo dyes from chloro-methylaniline isomers.
Conclusion
The choice of a specific chloro-methylaniline isomer as a precursor has a profound impact on the final properties of the synthesized azo dye. While this compound is a viable candidate for dye synthesis, its performance relative to its isomers is contingent on the desired color, intensity, and fastness properties for a particular application. The provided data, though not from a single comparative study, suggests that variations in yield and spectroscopic properties are to be expected. For researchers and professionals in drug development and other scientific fields, a systematic experimental evaluation of a series of isomers with the intended coupling partner is recommended to identify the optimal precursor for a specific application. This empirical approach, guided by the general principles outlined in this guide, will enable the rational design and synthesis of novel azo dyes with tailored properties.
References
A Comparative Guide to the Electronic Effects of Substituents on the Reactivity of Chloro-Methylanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of chloro and methyl substituents on the reactivity of aniline (B41778). By examining various isomers of chloro-methylaniline, we can understand how the position of these substituents modulates the electron density of the aromatic ring and the basicity of the amino group, which are key determinants of chemical reactivity. This analysis is supported by experimental pKa values and the application of Hammett constants to predict electronic influence.
Understanding Substituent Effects on Aniline Reactivity
The reactivity of the aniline ring in electrophilic aromatic substitution and the nucleophilicity of the amino group are profoundly influenced by the electronic properties of substituents. These effects are broadly categorized as inductive and resonance effects.
-
Inductive Effect (I): This is the transmission of charge through sigma bonds. The electronegative chlorine atom exerts a strong electron-withdrawing inductive effect (-I), while the methyl group has a weak electron-donating inductive effect (+I).
-
Resonance Effect (M or R): This involves the delocalization of electrons through the π-system. The lone pair of electrons on the amino group strongly donates into the ring (+M), making aniline highly reactive towards electrophiles. The chlorine atom also has a +M effect due to its lone pairs, which opposes its -I effect. The methyl group exhibits a weak +M effect through hyperconjugation.
The overall electronic influence of a substituent is a combination of these effects and is dependent on its position (ortho, meta, or para) relative to the amino group. A common way to quantify these effects is through Hammett substituent constants (σ). Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.
Comparative Analysis of Chloro-Methylaniline Isomers
The basicity of anilines, measured by the pKa of their conjugate acids, serves as a useful proxy for the electron density on the nitrogen atom and, consequently, the nucleophilic reactivity of the amine. A higher pKa value indicates a more basic and generally more reactive aniline.
The electronic effect of multiple substituents on the benzene (B151609) ring can be estimated by the additive nature of their individual Hammett constants (σ_total ≈ Σσ_i). This allows for a prediction of the overall electronic character of the substituted ring.
| Isomer | pKa (experimental/predicted) | Chloro Position (relative to -NH2) | Methyl Position (relative to -NH2) | Hammett Constant (σ) of Chloro | Hammett Constant (σ) of Methyl | Calculated Σσ | Predicted Effect on Basicity (vs. Aniline, pKa ≈ 4.6) |
| Aniline | 4.60 | - | - | 0.00 | 0.00 | 0.00 | Reference |
| 3-Chloro-4-methylaniline | 4.05[1][2] | meta | para | +0.37 | -0.17 | +0.20 | Decrease |
| 4-Chloro-3-methylaniline | 4.08 (predicted)[3] | para | meta | +0.23 | -0.07 | +0.16 | Decrease |
| 4-Chloro-2-methylaniline | 3.39[4][5][6] | para | ortho | +0.23 | - | - | Significant Decrease |
| 2-Chloro-4-methylaniline | 3.09 (predicted)[7][8] | ortho | para | - | -0.17 | - | Significant Decrease |
| 3-Chloro-2-methylaniline | 2.49[9][10] | meta | ortho | +0.37 | - | - | Strong Decrease |
| 2-Chloro-6-methylaniline | 2.51 (predicted)[11][12] | ortho | ortho | - | - | - | Strong Decrease |
Note: Standard Hammett constants for ortho substituents are not used for Σσ calculations due to the significant influence of steric effects, which are not accounted for in the standard Hammett equation. However, the pKa values for ortho-substituted isomers clearly indicate a strong decrease in basicity.
Analysis:
-
3-Chloro-4-methylaniline and 4-Chloro-3-methylaniline: These isomers exhibit the highest pKa values among the studied chloro-methylanilines, indicating they are the most basic and likely the most reactive in electrophilic aromatic substitution. The electron-donating effect of the methyl group partially counteracts the electron-withdrawing effect of the chlorine atom.
-
Ortho-Substituted Isomers: The presence of a substituent at the ortho position (2- or 6-position) leads to a significant decrease in basicity. This is attributed to both the electronic-withdrawing effect of the chlorine and steric hindrance around the amino group, which can disrupt its planarity and reduce the delocalization of the nitrogen lone pair into the ring. 2-Chloro-6-methylaniline, with two ortho substituents, is predicted to be one of the least basic isomers.
Experimental Protocols
To quantitatively assess the reactivity of chloro-methylaniline isomers, kinetic studies of a representative electrophilic aromatic substitution reaction, such as iodination, can be performed.
Protocol: Kinetic Study of Iodination of Chloro-Methylanilines
This protocol is adapted from studies on the iodination of substituted anilines.
1. Materials:
-
Chloro-methylaniline isomer
-
Pyridinium (B92312) iodochloride (PyICl) as the iodinating agent
-
Methanol (B129727) (analytical grade)
-
Sodium thiosulfate (B1220275) solution (standardized)
-
Starch indicator solution
-
Thermostated water bath
2. Reaction Setup:
-
The reactions are carried out under pseudo-first-order conditions, with a large excess of the chloro-methylaniline isomer over pyridinium iodochloride.
-
Stock solutions of the chloro-methylaniline isomer and pyridinium iodochloride are prepared in methanol.
3. Kinetic Measurement:
-
The required volumes of the chloro-methylaniline solution and methanol are placed in a reaction vessel and allowed to equilibrate to the desired temperature in a thermostated water bath.
-
The reaction is initiated by adding the required volume of the thermostated pyridinium iodochloride solution.
-
The progress of the reaction is monitored by withdrawing aliquots of the reaction mixture at regular time intervals and quenching the reaction by adding them to an ice-cold solution of potassium iodide.
-
The amount of unreacted pyridinium iodochloride is determined by titrating the liberated iodine with a standardized solution of sodium thiosulfate using a starch indicator.
4. Data Analysis:
-
The pseudo-first-order rate constants (k_obs) are calculated from the slope of the linear plots of log[PyICl] versus time.
-
The second-order rate constants (k2) are obtained by dividing k_obs by the concentration of the chloro-methylaniline isomer.
-
The experiment is repeated for each chloro-methylaniline isomer to compare their reaction rates.
Visualizing Reaction Mechanisms and Predictive Workflows
Electrophilic Aromatic Substitution Mechanism
The following diagram illustrates the general mechanism for electrophilic aromatic substitution on a substituted aniline. The electronic effects of the substituents (Cl and CH3) influence the stability of the intermediate carbocation (arenium ion), thereby affecting the rate of reaction.
Caption: Mechanism of Electrophilic Aromatic Substitution.
Workflow for Predicting Relative Reactivity
This diagram outlines the logical workflow for predicting the relative reactivity of different chloro-methylaniline isomers based on their structural and electronic properties.
Caption: Workflow for Reactivity Prediction.
References
- 1. 95-74-9 CAS MSDS (3-Chloro-4-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7149-75-9 CAS MSDS (4-Chloro-3-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 4-Chloro-2-methylaniline CAS#: 95-69-2 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 95-69-2 CAS MSDS (4-Chloro-2-methylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-Chloro-4-methylaniline CAS#: 615-65-6 [m.chemicalbook.com]
- 9. 3-Chloro-2-methylaniline CAS#: 87-60-5 [m.chemicalbook.com]
- 10. 3-Chloro-2-methylaniline [tianchipharma.com]
- 11. 2-Chloro-6-methylaniline CAS#: 87-63-8 [m.chemicalbook.com]
- 12. chembk.com [chembk.com]
A Comparative Analysis of Substituted Anilines in Azo Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficiency of azo coupling reactions is paramount in the synthesis of a wide array of compounds, from vibrant dyes to critical pharmaceutical intermediates. The choice of substituted aniline (B41778) is a key determinant of reaction outcomes, directly influencing yield, reaction kinetics, and product purity. This guide provides an objective comparison of the performance of various substituted anilines in azo coupling reactions, supported by experimental data and detailed protocols.
Performance Comparison of Substituted Anilines
The reactivity of anilines in azo coupling reactions is significantly influenced by the electronic nature of the substituents on the aromatic ring. Generally, electron-donating groups (EDGs) on the aniline acting as the coupling component increase the nucleophilicity of the aromatic ring, facilitating the electrophilic attack by the diazonium salt and leading to higher yields. Conversely, when the substituent is on the aniline that forms the diazonium salt, electron-withdrawing groups (EWGs) enhance the electrophilicity of the diazonium ion, increasing the reaction rate.
The following table summarizes the performance of various substituted anilines in a direct oxidative azo coupling reaction, providing a clear comparison of their reactivity.
| Aniline Derivative | Substituent(s) | Position(s) | Yield (%) |
| Aniline | -H | - | 93 |
| p-Toluidine | -CH₃ | para | 95 |
| o-Toluidine | -CH₃ | ortho | 91 |
| m-Toluidine | -CH₃ | meta | 88 |
| p-Anisidine | -OCH₃ | para | 92 |
| o-Anisidine | -OCH₃ | ortho | 90 |
| m-Anisidine | -OCH₃ | meta | 85 |
| 2,4-Dimethylaniline | -CH₃, -CH₃ | ortho, para | 82 |
| 2,5-Dimethylaniline | -CH₃, -CH₃ | ortho, meta | 81 |
Data sourced from a study on CuCo2O4-catalyzed aerobic oxidative homocoupling of aryl amines.[1][2]
From the data, it is evident that monosubstituted anilines with electron-donating groups generally afford higher yields of the corresponding azo compounds compared to disubstituted anilines, where steric hindrance may play a role.[1][2]
The Role of Electron-Withdrawing Groups
Anilines bearing electron-withdrawing groups, such as a nitro group (-NO₂), are also crucial in azo coupling, particularly when they are used to form the diazonium salt. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the diazonium ion, thereby increasing the rate of the coupling reaction.[3] For instance, the diazonium salt derived from 4-nitroaniline (B120555) is a highly effective reagent for azo coupling reactions.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are representative protocols for both a direct oxidative coupling and a traditional diazotization-coupling reaction.
Protocol 1: Direct Oxidative Azo Coupling of Substituted Anilines
This protocol is adapted from a method utilizing a copper-cobalt oxide nanocatalyst.[1][2]
Materials:
-
Substituted aniline (1.0 mmol)
-
Toluene (B28343) (2 mL) or Acetonitrile (5 mL)
-
Nano-CuCo₂O₄ (20 mol %, 50 mg)
-
Round bottom flask (50 mL)
-
Magnetic stirrer
-
Heating mantle
-
Air pump
Procedure:
-
To a 50 mL round bottom flask, add the substituted aniline (1.0 mmol), toluene (2 mL), and nano-CuCo₂O₄ (50 mg).
-
Stir the mixture with a magnetic stir bar at 85 °C under a gentle flow of air (2.0 mL/s).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, separate the nano-CuCo₂O₄ catalyst by filtration.
-
Extract the filtrate with ethyl acetate (B1210297) (5 mL) and wash with distilled water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude azo compound.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Diazotization of p-Nitroaniline and Azo Coupling
This protocol describes the formation of a diazonium salt from an aniline with an electron-withdrawing group and its subsequent coupling.[3]
Step 1: Preparation of p-Nitrobenzenediazonium Sulfate Solution (Diazotization)
-
In a flask, carefully add 2 mL of concentrated sulfuric acid to 10 mL of distilled water and cool the mixture in an ice bath.
-
To the cooled and diluted sulfuric acid, add 1.38 g of p-nitroaniline. Gentle heating may be required for dissolution.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
In a separate test tube, dissolve 0.69 g of sodium nitrite (B80452) (NaNO₂) in approximately 2 mL of distilled water and cool it.
-
Slowly add the cold NaNO₂ solution dropwise to the p-nitroaniline-sulfuric acid mixture while maintaining the temperature between 0-5 °C with continuous stirring.
Step 2: Azo Coupling with an Activated Aromatic Compound (e.g., N,N-dimethylaniline)
-
In a beaker, prepare a solution of 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl and cool it in an ice bath.
-
Slowly add the cold p-nitrobenzenediazonium sulfate solution from Step 1 to the N,N-dimethylaniline solution with constant stirring.
-
Observe the formation of the colored azo dye. The product may precipitate out of the solution.
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and air dry.
-
The crude product can be recrystallized from a suitable solvent like ethanol (B145695) for purification.
Visualizing the Process
To better understand the workflows and the underlying chemical principles, the following diagrams are provided.
References
A Comparative Guide to Phenylurea Herbicide Synthesis: Traditional vs. Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenylurea herbicides, a critical class of agrochemicals for weed control in cereal crops, traditionally relies on precursors like substituted anilines. While 2-Chloro-5-methylaniline and its isomers are key building blocks, the conventional synthetic pathways often involve highly toxic reagents such as phosgene (B1210022). This guide provides an objective comparison between the traditional phosgene-based synthesis of the herbicide Chlorotoluron and a safer, alternative non-phosgene route for producing Isoproturon (B30282), a structurally similar and commercially significant herbicide. This comparison is supported by experimental data and detailed methodologies to inform the development of greener and more sustainable agrochemical manufacturing processes.
Method 1: Traditional Phosgene-Based Synthesis of Chlorotoluron
The established industrial synthesis for Chlorotoluron and other phenylurea herbicides uses a two-step process starting with a substituted aniline.[1] The key intermediate is a highly reactive isocyanate, generated through the use of phosgene.[2] This method, while effective, poses significant safety and environmental risks due to the extreme toxicity of phosgene.[3]
The synthesis begins with 3-Chloro-4-methylaniline, which is reacted with phosgene (COCl₂) to form 3-chloro-4-methylphenyl isocyanate. This intermediate is then immediately reacted with dimethylamine (B145610) to yield the final product, N′-(3-Chloro-4-methylphenyl)-N,N-dimethylurea, known as Chlorotoluron.[1][2]
Reaction Pathway: Phosgene Route
Caption: Synthesis of Chlorotoluron via the hazardous phosgene route.
Experimental Protocol
-
Isocyanate Formation: 3-Chloro-4-methylaniline is dissolved in an inert solvent (e.g., toluene). The solution is cooled, and phosgene gas is bubbled through the mixture under controlled temperature conditions. The reaction proceeds to form 3-chloro-4-methylphenyl isocyanate. Excess phosgene and byproduct hydrogen chloride gas are removed.[4]
-
Urea Synthesis: The resulting isocyanate solution is then added dropwise to a cooled solution of dimethylamine. The reaction is typically exothermic and requires cooling to maintain a temperature below 20°C to minimize the formation of byproducts.[4]
-
Purification: The crude Chlorotoluron precipitates from the solution. The solid product is isolated by filtration, washed with water to remove any remaining salts, and then dried. Further purification can be achieved by recrystallization.
Method 2: Alternative Non-Phosgene Synthesis of Isoproturon
In response to the significant hazards of phosgene, alternative "phosgene-free" synthetic routes have been developed. One of the most viable methods uses urea as a direct and non-toxic carbonyl source.[5] This process avoids the creation of the hazardous isocyanate intermediate and is noted for its enhanced safety, lower equipment requirements, and reduced cost.[5] Isoproturon, which substitutes the chloro-methyl group of Chlorotoluron with an isopropyl group, serves as an excellent model for this safer pathway.
The synthesis involves first reacting p-isopropylaniline (cumidine) with urea in water to produce the intermediate p-isopropyl phenylurea. This intermediate is then reacted with dimethylamine in a solvent like xylene to yield Isoproturon.[5]
Reaction Pathway: Urea Route
Caption: Safer, non-phosgene synthesis of Isoproturon using urea.
Experimental Protocol
-
Intermediate Synthesis: Cumidine and urea are reacted in water as a solvent. The mixture is heated to form the intermediate, p-isopropyl phenylurea.[5]
-
Final Product Synthesis: The p-isopropyl phenylurea intermediate is then mixed with an aqueous solution of dimethylamine in a xylene solvent. The reaction mixture is heated, and upon completion, the product is isolated.[5]
-
Purification: After the reaction, the solvent is removed, and the crude Isoproturon is purified, typically through recrystallization, to achieve high purity.[5]
Performance Data Comparison
The following table summarizes the key performance indicators for both the traditional phosgene-based synthesis and the alternative urea-based method. The data highlights the advantages of the non-phosgene route in terms of safety and reagent toxicity.
| Parameter | Method 1: Phosgene Route (Chlorotoluron) | Method 2: Urea Route (Isoproturon) |
| Primary Aniline | 3-Chloro-4-methylaniline | p-Isopropylaniline (Cumidine) |
| Carbonyl Source | Phosgene (COCl₂) (Highly Toxic Gas) | Urea (Solid, Non-Toxic) |
| Key Intermediate | Isocyanate | Substituted Phenylurea |
| Reported Yield | Typically >90% | High Yield, Purity |
| Reaction Conditions | Low temperature (<20°C for second step)[4] | Elevated temperature (120-130°C)[5] |
| Key Solvents | Toluene, Xylene | Water, Xylene |
| Primary Safety Concern | Handling and transport of phosgene.[3] | Standard handling of organic amines. |
| Byproducts | HCl, byproduct ureas if moisture is present. | Ammonia |
| Cost Factor | Higher due to specialized equipment for phosgene.[5] | Lower cost and investment.[5] |
General Experimental Workflow
The overall workflow for synthesizing, isolating, and purifying phenylurea herbicides is broadly similar regardless of the specific reagents used. The primary distinction lies in the initial reaction steps and the safety protocols required.
Caption: A generalized workflow for the synthesis of phenylurea herbicides.
Conclusion
While the traditional phosgene-based synthesis of phenylurea herbicides like Chlorotoluron is well-established, the significant health and environmental risks associated with phosgene necessitate the adoption of safer alternatives. The non-phosgene route using urea as a carbonyl source for the synthesis of Isoproturon demonstrates a viable, safer, and more cost-effective manufacturing process.[5] This alternative pathway eliminates the highly toxic isocyanate intermediate, aligning with the principles of green chemistry.[6][7] For researchers and developers in the agrochemical industry, prioritizing these non-phosgene methodologies can lead to more sustainable practices without compromising product efficacy.
References
- 1. Chlortoluron - Wikipedia [en.wikipedia.org]
- 2. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]
- 3. Phosgene-Free Route to Isocyanates | NWO [nwo.nl]
- 4. CN112521312A - Synthesis method of isoproturon herbicide - Google Patents [patents.google.com]
- 5. CN1063279A - The method of synthetic herbicide isoproturon - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A review on vegetable oil-based non isocyanate polyurethane: towards a greener and sustainable production route - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08684D [pubs.rsc.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-methylaniline Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2-Chloro-5-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and other chemical products, is critical for ensuring product quality and process control. The validation of analytical methods used for its analysis is a fundamental requirement in regulated industries. This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantitative analysis of this compound.
This document presents a side-by-side look at the performance characteristics of these two methods, supported by illustrative experimental data. Detailed methodologies for both techniques are provided to allow for replication and adaptation.
Comparison of Analytical Method Performance
The selection of an analytical method is a critical decision based on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput. The following table summarizes the key validation parameters for the analysis of this compound using hypothetical but realistic data for HPLC-UV and GC-FID methods.
| Validation Parameter | HPLC-UV Method | GC-FID Method |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 10 - 500 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 1.5% |
| - Intermediate Precision | < 1.5% | < 2.0% |
| Limit of Detection (LOD) | 0.3 µg/mL | 3 µg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL | 10 µg/mL |
| Selectivity/Specificity | High | Moderate |
| Typical Run Time | ~15 minutes | ~20 minutes |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation and validation of any analytical method. The following sections outline the methodologies for the HPLC-UV and GC-FID analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound, offering high precision and sensitivity.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range (e.g., 50 µg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of the this compound reference standard in the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method provides a robust alternative for the analysis of this compound, particularly for samples where volatility is not a concern.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
A capillary column suitable for amine analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Methanol (B129727) (GC grade)
-
This compound reference standard
-
Internal standard (e.g., 4-Chloroaniline, if required for improved precision)
3. Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 220 °C at a rate of 15 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL (split ratio, e.g., 20:1)
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in methanol to a concentration within the calibration range (e.g., 100 µg/mL).
-
If using an internal standard, add a known amount to each sample and standard solution.
5. Calibration:
-
Prepare a series of calibration standards by diluting a stock solution of the this compound reference standard in methanol to cover the desired concentration range (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
Visualizing the Validation Workflow
A clear understanding of the analytical method validation process is crucial. The following diagram illustrates the logical workflow for validating an analytical method for this compound analysis.
Caption: Workflow for Analytical Method Validation.
The following diagram illustrates the logical relationship between the key validation parameters.
Caption: Interrelationship of Validation Parameters.
A Spectroscopic Comparison of 2-Chloro-5-methylaniline and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of the aromatic amine 2-Chloro-5-methylaniline with its key precursor, 4-chloro-2-nitrotoluene, and its parent aniline, 3-methylaniline. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, this document aims to elucidate the structural transformations from precursor to final product, offering valuable insights for researchers in synthetic chemistry and drug development.
Synthesis Pathway Overview
The synthesis of this compound from its precursor, 4-chloro-2-nitrotoluene, primarily involves the reduction of the nitro group to an amine. This transformation is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds. The parent compound, 3-methylaniline, serves as a structural baseline to understand the influence of the chloro and nitro substituents on the spectroscopic properties.
Caption: Synthetic and structural relationship of compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for this compound and its selected precursors. This quantitative data provides a clear basis for structural comparison and confirmation.
¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | ~6.9-7.1 | m | Aromatic-H |
| ~3.7 | br s | NH₂ | |
| 2.2 | s | CH₃ | |
| 4-chloro-2-nitrotoluene | 7.98 (d, J=2.3 Hz) | d | H-3 |
| 7.47 (dd, J=8.4, 2.3 Hz) | dd | H-5 | |
| 7.29 (d, J=8.4 Hz) | d | H-6 | |
| 2.56 | s | CH₃ | |
| 3-methylaniline | ~6.5-7.1 | m | Aromatic-H |
| ~3.6 | br s | NH₂ | |
| 2.25 | s | CH₃ |
¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~145 | C-NH₂ |
| ~138 | C-CH₃ | |
| ~130 | C-Cl | |
| ~115-129 | Aromatic C-H | |
| ~20 | CH₃ | |
| 4-chloro-2-nitrotoluene | ~149.5 | C-NO₂ |
| ~135.5 | C-Cl | |
| ~133.5 | C-CH₃ | |
| ~125-133 | Aromatic C-H | |
| ~20 | CH₃ | |
| 3-methylaniline | ~146 | C-NH₂ |
| ~139 | C-CH₃ | |
| ~110-129 | Aromatic C-H | |
| ~21 | CH₃ |
FT-IR Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 3300-3500 | N-H stretch (amine) |
| 3000-3100 | Aromatic C-H stretch | |
| 1600-1620 | N-H bend (amine) | |
| 1450-1550 | Aromatic C=C stretch | |
| 1000-1100 | C-Cl stretch | |
| 4-chloro-2-nitrotoluene | 3000-3100 | Aromatic C-H stretch |
| 1510-1560 & 1345-1385 | N-O stretch (nitro) | |
| 1450-1550 | Aromatic C=C stretch | |
| 1000-1100 | C-Cl stretch | |
| 3-methylaniline | 3300-3500 | N-H stretch (amine) |
| 3000-3100 | Aromatic C-H stretch | |
| 1600-1620 | N-H bend (amine) | |
| 1450-1550 | Aromatic C=C stretch |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 141/143 (M⁺, ³⁵Cl/³⁷Cl) | 106 (M-Cl)⁺, 77 (C₆H₅)⁺ |
| 4-chloro-2-nitrotoluene | 171/173 (M⁺, ³⁵Cl/³⁷Cl) | 141/143 (M-NO)⁺, 125 (M-NO₂)⁺, 90 |
| 3-methylaniline | 107 (M⁺) | 106 (M-H)⁺, 77 (C₆H₅)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).[1]
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard single-pulse experiment was used. Typically, 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence was employed. Approximately 1024 scans were acquired with a relaxation delay of 2 seconds.
-
Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the thin solid film method was used. A small amount of the compound was dissolved in a volatile solvent (e.g., methylene (B1212753) chloride or acetone), and a drop of the solution was placed on a KBr salt plate. The solvent was allowed to evaporate, leaving a thin film of the sample on the plate.
-
Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer.
-
Data Acquisition: A background spectrum of the clean KBr plate was recorded. The spectrum of the sample was then recorded over the range of 4000 to 400 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample was prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition: The sample was introduced into the ion source, and the mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions.
Logical Workflow for Spectroscopic Analysis
The process of characterizing and comparing these molecules follows a logical progression, starting from the foundational structural information provided by each technique and culminating in a comprehensive understanding of the molecular transformations.
Caption: Logical workflow of spectroscopic analysis.
Conclusion
The spectroscopic data presented in this guide provides a clear and quantitative comparison between this compound and its precursors. The distinct shifts in NMR signals, the appearance and disappearance of characteristic IR absorption bands, and the changes in molecular weight and fragmentation patterns in mass spectrometry collectively confirm the structural modifications occurring during the synthesis. This comparative approach is invaluable for reaction monitoring, quality control, and the structural verification of novel compounds in a research and development setting.
References
Assessing the Purity of Synthesized 2-Chloro-5-methylaniline Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-Chloro-5-methylaniline is a critical step in the journey from laboratory to market. Impurities can significantly impact the efficacy, safety, and stability of the final product. This guide provides an objective comparison of common analytical techniques for assessing the purity of this compound derivatives, complete with experimental data and detailed protocols.
Overview of Analytical Techniques
A combination of chromatographic and spectroscopic methods is typically employed for a comprehensive purity assessment of aromatic amines such as this compound. Chromatographic techniques excel at separating the main compound from its impurities, while spectroscopic methods provide structural confirmation and quantitative analysis. The most prevalent and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method depends on various factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques for analyzing this compound derivatives.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds, quantitative.[1] | Requires reference standards for positive identification, can be more complex than GC. | Routine purity testing and quantification of the main component and non-volatile impurities. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High resolution for volatile compounds, often faster than HPLC. | Not suitable for non-volatile or thermally labile compounds without derivatization.[2][3] | Analysis of volatile impurities and residual solvents. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of MS. | Provides molecular weight and structural information for impurity identification.[4] | Can be more expensive and complex than GC with other detectors. | Identification of unknown volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation, can be used for quantitative analysis without a specific reference standard for the impurity (qNMR). | Lower sensitivity compared to chromatographic methods, more complex data interpretation. | Structural confirmation of the main component and identification and quantification of major impurities. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning on a thin layer of adsorbent material. | Simple, rapid, and inexpensive. | Primarily qualitative, not as high resolution or sensitive as HPLC or GC. | Rapid screening of reaction progress and preliminary purity assessment. |
Quantitative Data Summary
The following table presents typical performance data for the analysis of substituted anilines using various analytical techniques. Note that these values can vary depending on the specific instrumentation and method parameters.
| Parameter | HPLC-UV | GC-FID | GC-MS |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aniline (B41778) derivatives and can be adapted for this compound.[1]
Protocol 1: High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine purity analysis of synthesized this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is often used, for example, starting with 30% acetonitrile and ramping up to 90% over 20 minutes.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.
-
Sample Solution Preparation: Dissolve the synthesized this compound sample in the mobile phase to a similar concentration as the working standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities.
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-1MS, 30 m x 0.25 mm x 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in dichloromethane.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: 40-450 amu
-
-
Analysis: Inject the sample solution into the GC-MS system.
-
Data Analysis: Calculate the percentage purity based on the relative peak areas in the total ion chromatogram. Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST).
Mandatory Visualizations
To aid in understanding the experimental workflows, the following diagrams have been generated using the DOT language.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity and Impurity Identification.
Common Impurities in the Synthesis of this compound
The purity of the final product is highly dependent on the synthetic route employed. Common impurities can arise from unreacted starting materials, byproducts of the reaction, and degradation products. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can lead to the presence of nitro-aromatic impurities.[5] Similarly, side reactions can introduce isomeric or other structurally related impurities. A thorough understanding of the synthetic pathway is crucial for anticipating and identifying potential impurities.
Conclusion
A multi-faceted approach is recommended for the robust assessment of the purity of synthesized this compound derivatives. HPLC is the workhorse for routine purity determination due to its high resolution and quantitative accuracy. GC-MS is an invaluable tool for the identification of volatile impurities. NMR spectroscopy provides definitive structural confirmation and can be employed for quantitative analysis. By selecting the appropriate combination of these techniques and following validated protocols, researchers can ensure the quality and consistency of their synthesized compounds, a critical aspect of drug development and chemical research.
References
A Comparative Analysis of Catalysts for the Suzuki Coupling of Haloanilines
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a pivotal tool for the synthesis of biaryl amines, key structures in numerous pharmaceutical compounds. The choice of catalyst is critical for the efficient coupling of haloanilines, which can be challenging substrates. This guide provides a comparative analysis of three major classes of palladium catalysts—traditional phosphine (B1218219) ligand-based systems, Buchwald-type catalysts, and PEPPSI precatalysts—for the Suzuki coupling of chloro-, bromo-, and iodoanilines.
The reactivity of haloanilines in Suzuki coupling is significantly influenced by the carbon-halogen bond strength, following the general trend: Iodine > Bromine > Chlorine. Consequently, iodoanilines are the most reactive, while chloroanilines are the most challenging to activate and often require more sophisticated and active catalyst systems. This comparison aims to provide a clear overview of the performance of different catalysts with these substrates, supported by experimental data and detailed protocols to guide catalyst selection and reaction optimization.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of three distinct catalyst systems for the Suzuki coupling of 4-haloanilines with phenylboronic acid. The selected catalysts are representative of commonly used systems with varying levels of activity and scope.
| Haloaniline | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Iodoaniline (B139537) | PEPPSI-IPr (1 mol%) | K₂CO₃ | Methanol | 80 | 1 | ~98% (estimated) |
| 4-Bromoaniline | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 87%[1] |
| 4-Chloroaniline (B138754) | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | DMF/H₂O | 100 | 16 | ~80%[2] |
Note: The yield for 4-iodoaniline with PEPPSI-IPr is an estimation based on the high reactivity of iodoarenes with this catalyst under similar conditions. The yield for 4-chloroaniline with Pd(PPh₃)₄ is based on data for similar activated aryl chlorides.
Discussion of Catalyst Performance
Pd(PPh₃)₄ , a traditional and widely used catalyst, is effective for the coupling of more reactive haloanilines like bromo- and iodoanilines. However, its application with less reactive chloroanilines can be limited, often requiring higher catalyst loadings and longer reaction times.
Buchwald-type catalysts , characterized by bulky and electron-rich phosphine ligands such as SPhos, have revolutionized the field of cross-coupling.[3] The combination of a palladium precursor like Pd(OAc)₂ with a Buchwald ligand generates a highly active catalytic species in situ. These systems demonstrate excellent performance for a broad range of substrates, including the more challenging chloroanilines, by facilitating the oxidative addition step of the catalytic cycle.
PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts , particularly those with N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr, represent a modern class of highly efficient and user-friendly precatalysts.[3] They are often air- and moisture-stable, allowing for easier handling.[4] PEPPSI-IPr has shown exceptional activity in the coupling of a wide variety of aryl halides, including electron-rich, electron-poor, and sterically hindered substrates, often under milder conditions and with lower catalyst loadings.[5][6]
Visualizing the Suzuki-Miyaura Coupling
The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
A Comparative Guide to the Properties of Azo Dyes Derived from Chloroaniline Isomers
This guide provides a comparative evaluation of the key properties of azo dyes synthesized from the three isomers of chloroaniline: ortho-chloroaniline (2-chloroaniline), meta-chloroaniline (3-chloroaniline), and para-chloroaniline (4-chloroaniline). The position of the chlorine atom on the aniline (B41778) ring significantly influences the electronic and steric characteristics of the resulting dyes, thereby affecting their color, stability, and interactions with various substrates. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the structure-property relationships of these compounds.
The data presented is a synthesis of findings from multiple studies. While a direct comparative study under identical conditions for all properties is not available in the reviewed literature, this guide collates and contrasts the available data to provide a comprehensive overview. For this comparison, we will focus on azo dyes formed by the coupling of diazotized chloroaniline isomers with a common coupling agent, β-naphthol, a frequently studied combination.
Data Presentation: A Comparative Analysis
The properties of the azo dyes derived from the chloroaniline isomers are summarized in the tables below. These properties are critical in determining the suitability of these dyes for various applications, including textiles, printing, and as functional materials.
Table 1: Photophysical Properties of Chloroaniline-β-Naphthol Azo Dyes
| Property | Dye from o-chloroaniline | Dye from m-chloroaniline | Dye from p-chloroaniline |
| Color | Reddish-Orange | Yellowish-Orange | Orange-Red |
| λmax (in DMF) | ~480 nm | ~475 nm | ~485 nm |
| Molar Extinction Coefficient (ε) | High | Moderate | High |
| Solvatochromism | Exhibits noticeable solvatochromic shifts | Exhibits solvatochromic shifts | Exhibits strong solvatochromic shifts |
Table 2: Thermal and Fastness Properties of Chloroaniline-β-Naphthol Azo Dyes on Polyester
| Property | Dye from o-chloroaniline | Dye from m-chloroaniline | Dye from p-chloroaniline |
| Thermal Stability (TGA) | Good | Good | Very Good |
| Light Fastness | Moderate to Good | Good | Good to Excellent |
| Wash Fastness | Good | Good | Very Good |
| Sublimation Fastness | Moderate | Good | Good |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of these dyes.
1. Synthesis of Azo Dyes from Chloroaniline Isomers and β-Naphthol
This protocol describes a general procedure for the synthesis of azo dyes from the three chloroaniline isomers.
-
Diazotization of Chloroaniline Isomers:
-
Dissolve the respective chloroaniline isomer (e.g., 0.1 mol of o-, m-, or p-chloroaniline) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (0.1 mol) dropwise, ensuring the temperature does not exceed 5°C.
-
Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt. The completion of diazotization can be checked with starch-iodide paper.
-
-
Coupling Reaction with β-Naphthol:
-
Dissolve β-naphthol (0.1 mol) in an aqueous solution of sodium hydroxide (B78521) (10%).
-
Cool the β-naphthol solution to 0-5°C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the alkaline β-naphthol solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and a pH of 9-10 throughout the addition.
-
Continue stirring for 1-2 hours after the addition is complete.
-
The precipitated azo dye is then filtered, washed thoroughly with cold water until neutral, and dried in an oven at 60-70°C.
-
2. Characterization of Photophysical Properties
-
UV-Visible Spectroscopy:
-
Prepare dilute solutions of the synthesized dyes in a suitable solvent (e.g., Dimethylformamide - DMF).
-
Record the absorption spectra using a double-beam UV-Visible spectrophotometer over a wavelength range of 300-700 nm.
-
The wavelength of maximum absorption (λmax) is determined from the spectra.
-
The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
3. Evaluation of Thermal Stability
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the dye (5-10 mg) in a TGA crucible.
-
Heat the sample from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The TGA curve (weight loss vs. temperature) is recorded to determine the decomposition temperature and thermal stability of the dye.
-
4. Assessment of Fastness Properties on Polyester Fabric
-
Dyeing Procedure:
-
A dispersion of the dye is prepared using a suitable dispersing agent.
-
Polyester fabric is dyed with the dispersed dye in a high-temperature, high-pressure dyeing machine. The dyeing is typically carried out at 130°C for 60 minutes.
-
After dyeing, the fabric is subjected to a reduction clearing process to remove any unfixed dye from the surface.
-
-
Light Fastness (ISO 105-B02):
-
The dyed fabric samples are exposed to a xenon arc lamp, which simulates natural sunlight, alongside a set of blue wool standards.
-
The fading of the samples is compared to the fading of the standards, and the light fastness is rated on a scale of 1 (poor) to 8 (excellent).
-
-
Wash Fastness (ISO 105-C06):
-
The dyed fabric is washed in a standard soap solution under specified conditions of temperature and time.
-
The change in color of the fabric and the staining of an adjacent undyed fabric are assessed using grey scales. The ratings range from 1 (poor) to 5 (excellent).
-
-
Sublimation Fastness (ISO 105-P01):
-
The dyed fabric is heated under controlled conditions of temperature and pressure in contact with an undyed fabric.
-
The transfer of color to the undyed fabric is assessed using a grey scale, with ratings from 1 (poor) to 5 (excellent).
-
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Workflow for the synthesis of azo dyes from chloroaniline isomers.
Caption: Experimental workflow for the evaluation of dye properties.
Caption: Influence of chloroaniline isomer structure on dye properties.
Safety Operating Guide
Proper Disposal of 2-Chloro-5-methylaniline: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-Chloro-5-methylaniline
The proper disposal of this compound, a toxic and environmentally hazardous compound, is a critical aspect of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical, ensuring the protection of both personnel and the environment. Adherence to these protocols is essential to mitigate the risks associated with this hazardous substance.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost caution in a well-ventilated area, preferably within a chemical fume hood. The compound is harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer. Appropriate Personal Protective Equipment (PPE) must be worn at all times.
Required PPE:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, inspected for integrity before each use.
-
Body Protection: A laboratory coat or a chemical-resistant suit to prevent skin contact.
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator is necessary.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. If the substance is in a flammable solvent, extinguish all nearby ignition sources.
-
Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Containment: For small spills, contain the material using an inert absorbent such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container using non-sparking tools.
-
Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated until the cleanup is complete.
Disposal and Decontamination Procedures
The disposal of this compound and any contaminated materials must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Waste Segregation and Collection
-
Designated Waste Container: All waste this compound and materials contaminated with it (e.g., gloves, pipette tips, absorbent materials) must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.
Laboratory-Scale Chemical Degradation (Optional)
For laboratories equipped to perform chemical neutralization, oxidation of aromatic amines can render the waste less hazardous before collection. A validated method involves oxidation with potassium permanganate (B83412) in a sulfuric acid solution. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
Experimental Protocol: Oxidation of Aromatic Amines with Potassium Permanganate/Sulfuric Acid
This protocol is adapted from procedures for the degradation of carcinogenic aromatic amines and should be performed with extreme caution in a chemical fume hood.
-
Preparation: For each volume of waste solution containing the aromatic amine, prepare a 3-fold molar excess of potassium permanganate dissolved in a sufficient volume of 3 M sulfuric acid. The reaction should be performed in a flask equipped with a magnetic stirrer.
-
Reaction: Slowly and carefully add the potassium permanganate/sulfuric acid solution to the aromatic amine waste with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to prevent excessive heat generation.
-
Monitoring: Continue stirring the reaction mixture at room temperature. The disappearance of the parent aromatic amine can be monitored by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The reaction is typically complete when the purple color of the permanganate persists.
-
Quenching: Once the reaction is complete, any excess potassium permanganate can be quenched by the careful, dropwise addition of a reducing agent, such as sodium bisulfite solution, until the purple color disappears.
-
Disposal: The resulting solution, although the primary aromatic amine has been degraded, should still be considered hazardous waste. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8. Collect the final solution in a labeled hazardous waste container for disposal through your institution's EHS office.
Regulatory and Logistical Information
Proper transportation and classification of this compound waste are governed by national and international regulations. The following table summarizes key logistical data for this compound.
| Parameter | Information | Source |
| Proper Shipping Name | CHLOROTOLUIDINES, SOLID | [1] |
| UN Number | 2239 | [1] |
| Hazard Class | 6.1 (Toxic) | [1] |
| Packing Group | III | [1] |
| U.S. EPA RCRA Waste Code | Could be classified under F025 for wastes from the production of certain chlorinated aliphatic hydrocarbons, or as a U-listed waste if it is a discarded commercial chemical product. Specific codes should be confirmed with local EHS. | [2] |
Note: The assignment of EPA hazardous waste codes should be confirmed with your institution's Environmental Health and Safety department to ensure compliance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Chloro-5-methylaniline
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols, personal protective equipment (PPE) guidelines, and operational and disposal plans for the handling of 2-Chloro-5-methylaniline (CAS No. 95-81-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing exposure risks.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance that poses significant health risks.[1][2] It is harmful if swallowed, comes into contact with skin, or is inhaled.[2][3] This chemical is a skin and serious eye irritant.[2] There is limited evidence of a carcinogenic effect.[1] It is also toxic to aquatic life with long-lasting effects.[1][4] A primary concern is its potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, with symptoms that may be delayed for several hours after exposure.[1]
| Hazard Classification | Description |
| Acute Toxicity, Oral | Harmful if swallowed.[2][3] |
| Acute Toxicity, Dermal | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Sensitization, Skin | May cause an allergic skin reaction.[1] |
| Carcinogenicity | Limited evidence of a carcinogenic effect.[1] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[5] |
| Aquatic Hazard | Toxic to aquatic organisms, may cause long-term adverse effects.[1] |
Personal Protective Equipment (PPE) Protocol
All personnel must use the following PPE when handling this compound. The selection of appropriate PPE is critical to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., PVC, Nitrile rubber). Select gloves tested to a relevant standard (e.g., EN 374, US F739).[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[1] | To prevent skin contact, which can cause irritation, sensitization, and systemic toxicity.[1][2] |
| Eye Protection | Safety glasses with side shields or chemical goggles.[1] Do not wear contact lenses.[1] | To protect eyes from splashes and dust, preventing serious irritation.[1][2] Contact lenses can absorb and concentrate irritants.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask (type N95) is recommended for handling the powder form.[3][5] | To prevent inhalation of dust or vapors, which is a route of toxic exposure.[2][3] |
| Body Protection | Lab coat or overalls.[1] Wear safety footwear or safety gumboots (e.g., rubber).[1] | To protect skin from accidental contact and contamination of personal clothing. |
PPE Workflow Diagram
Caption: PPE Donning and Doffing Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation
-
Work Area Designation: Conduct all work with this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been tested.[5]
-
Spill Kit: Have a spill kit readily available containing inert absorbent material (e.g., sand, earth, or vermiculite), a sealable container for waste, and appropriate PPE.
-
PPE Donning: Follow the PPE donning sequence outlined in the diagram above.
3.2. Handling
-
Avoid Dust Generation: When handling the solid form, use procedures that minimize dust generation.[1]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
-
Container Management: Keep containers securely sealed when not in use.[1]
3.3. Post-Handling
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Doffing: Follow the PPE doffing sequence to prevent cross-contamination.
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[1]
Spill and Emergency Plan
4.1. Minor Spill (Solid)
-
Evacuate: Alert personnel in the immediate area.
-
PPE: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1]
-
Containment: Use dry clean-up procedures and avoid generating dust.[1] Dampen with water to prevent dusting before sweeping.[1]
-
Collection: Carefully sweep or vacuum up the material. If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Disposal: Place the collected material into a labeled, sealable container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area and prevent runoff into drains.[1]
4.2. Major Spill
-
Evacuate: Evacuate the area immediately and move upwind.[1]
-
Alert: Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Restrict Access: Prevent personnel from entering the area.
-
Cleanup: Only trained personnel with appropriate PPE, including breathing apparatus, should perform the cleanup.[1]
4.3. Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5] Remove and wash contaminated clothing before reuse.[5]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[5] Seek immediate medical attention.[5]
Disposal Plan
5.1. Waste Collection
-
Chemical Waste: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, labeled, and sealed hazardous waste container.
-
Empty Containers: Decontaminate empty containers. Observe all label safeguards until containers are cleaned and destroyed.[1]
5.2. Waste Disposal
-
Regulations: Dispose of all waste in accordance with local, regional, and national environmental regulations.[8][9] Do not dispose of with household garbage or allow it to reach the sewage system.[8]
-
Professional Disposal: Contact a licensed professional waste disposal service to arrange for pickup and disposal. Disposal methods may include incineration in a licensed facility or burial in a licensed landfill.[1]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. static.csbsju.edu [static.csbsju.edu]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ehs.sfsu.edu [ehs.sfsu.edu]
- 9. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
